FXIa-IN-9
Description
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Properties
Molecular Formula |
C23H18Cl2F3N9O2 |
|---|---|
Molecular Weight |
580.3 g/mol |
IUPAC Name |
5-[3-chloro-6-(4-chlorotriazol-1-yl)-2-fluorophenyl]-2-[3-(difluoromethoxy)-1-[4-(3-methyltriazol-4-yl)pyrazol-1-yl]propyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C23H18Cl2F3N9O2/c1-34-19(9-29-32-34)14-8-30-35(10-14)16(6-7-39-23(27)28)17-4-2-13(11-37(17)38)21-18(5-3-15(24)22(21)26)36-12-20(25)31-33-36/h2-5,8-12,16,23H,6-7H2,1H3 |
InChI Key |
BETDGMHNHGHORO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C2=CN(N=C2)C(CCOC(F)F)C3=[N+](C=C(C=C3)C4=C(C=CC(=C4F)Cl)N5C=C(N=N5)Cl)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Binding Affinity of FXIa-IN-9 to Factor XIa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the selective Factor XIa (FXIa) inhibitor, FXIa-IN-9. It includes detailed quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity and Selectivity Data
The binding affinity and selectivity of this compound have been characterized using various in vitro assays. The key quantitative metrics are summarized in the tables below.
Table 1: Binding Affinity of this compound for Factor XIa
| Parameter | Species | Value (nM) |
| Ki | Human | 0.17[1][2][3] |
| Ki | Rabbit | 0.5[1] |
Ki (Inhibition Constant): A measure of the inhibitor's binding affinity. A lower Ki value indicates a higher affinity.
Table 2: In Vitro Anticoagulant Activity of this compound
| Assay | Species | Parameter | Value (µM) |
| aPTT | Human Plasma | EC1.5x | 1.31[1] |
| aPTT | Rabbit Plasma | EC1.5x | 1.39[1] |
aPTT (Activated Partial Thromboplastin Time): A measure of the intrinsic and common coagulation pathways. EC1.5x is the effective concentration required to prolong the clotting time by 1.5-fold.
Table 3: Selectivity Profile of this compound
| Enzyme | IC50 (µM) |
| Plasma Kallikrein | 0.023[1] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. This compound demonstrates high selectivity for FXIa over other related serine proteases.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices and information derived from the primary literature.
Determination of FXIa Inhibition Constant (Ki)
The Ki value for this compound was determined using a chromogenic substrate assay. This method measures the enzymatic activity of FXIa by observing the color change produced by the cleavage of a specific substrate.
Materials:
-
Human Factor XIa
-
This compound (or other test inhibitor)
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to obtain a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: Human FXIa is pre-incubated with each concentration of this compound for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) in the wells of a 96-well microplate.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the chromogenic substrate to each well.
-
Kinetic Measurement: The change in absorbance over time, which is proportional to the rate of substrate cleavage, is measured using a microplate reader at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves. The Ki value is then determined by fitting the data to the Morrison equation for tight-binding inhibitors, as the potency of this compound is in the nanomolar range.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a functional clotting assay used to assess the effect of an inhibitor on the intrinsic coagulation pathway in plasma.
Materials:
-
Citrated human or rabbit plasma
-
This compound (or other test inhibitor)
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl₂) solution
-
Coagulometer
Procedure:
-
Plasma and Inhibitor Incubation: A defined volume of plasma is incubated with various concentrations of this compound for a specific time at 37°C.
-
Activation: The aPTT reagent is added to the plasma-inhibitor mixture and incubated for a precise period to activate the contact-dependent factors of the intrinsic pathway.
-
Initiation of Clotting: Clotting is initiated by the addition of CaCl₂.
-
Clot Detection: A coagulometer is used to measure the time taken for a fibrin clot to form.
-
Data Analysis: The clotting times are plotted against the inhibitor concentrations. The EC1.5x value, the concentration of the inhibitor that prolongs the aPTT by 1.5 times the baseline value, is then calculated.
Visualizations
The following diagrams illustrate the Factor XIa signaling pathway and the experimental workflows described above.
Caption: Factor XIa Signaling Pathway and Point of Inhibition.
Caption: Workflow for Ki Determination of this compound.
Caption: Workflow for aPTT Assay with this compound.
References
In Vitro Characterization of a Novel Factor XIa Inhibitor
Disclaimer: Information regarding a specific inhibitor designated "FXIa-IN-9" is not publicly available. This document provides a comprehensive technical guide based on the in vitro characterization of representative Factor XIa (FXIa) inhibitors, serving as a template for researchers, scientists, and drug development professionals. The data and methodologies presented are derived from published literature on various FXIa inhibitors.
Introduction
Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade.[1][2] Its role in the amplification of thrombin generation makes it a promising therapeutic target for the development of novel anticoagulants with a potentially lower risk of bleeding compared to currently available therapies.[3][4] This document outlines the in vitro characterization of a representative, potent, and selective small-molecule inhibitor of FXIa. The presented data encompasses its inhibitory potency, selectivity against other serine proteases, and its effect on plasma clotting times. Detailed experimental protocols and illustrative diagrams are provided to facilitate a comprehensive understanding of the inhibitor's preclinical profile.
Biochemical and Pharmacological Characterization
Inhibitory Potency against FXIa
The inhibitory activity of the representative inhibitor against human FXIa was determined using a chromogenic substrate assay. The inhibitor demonstrated potent, concentration-dependent inhibition of FXIa.
Table 1: Inhibitory Potency against Human FXIa
| Compound | IC50 (nM) | K_i_ (nM) |
| Representative Inhibitor 1 | 6 | 0.3 |
| Representative Inhibitor 2 | 25 | 0.20 |
Data is representative of potent FXIa inhibitors found in the literature.[2][3]
Selectivity Profile
The selectivity of the inhibitor was assessed against a panel of related serine proteases to determine its specificity for FXIa.
Table 2: Selectivity against Other Serine Proteases
| Protease | Representative Inhibitor 1 IC50 (nM) | Representative Inhibitor 2 K_i_ (nM) | Fold Selectivity vs. FXIa |
| Plasma Kallikrein | 10 | - | 1.7 |
| Thrombin | >1600 | - | >267 |
| Factor Xa | >1600 | 130 | >267 / 650 |
| Factor VIIa | >1600 | 89 | >267 / 445 |
| Activated Protein C | - | - | >1000 (for similar compounds) |
| Trypsin | 12 | - | 2 |
Data is representative of selective FXIa inhibitors found in the literature.[2][3][5]
In Vitro Anticoagulant Activity
The anticoagulant effect of the inhibitor was evaluated in human plasma using standard clotting assays. The Activated Partial Thromboplastin Time (aPTT) assay, which is sensitive to the inhibition of the intrinsic pathway, was significantly prolonged in a dose-dependent manner. The Prothrombin Time (PT) assay, which primarily evaluates the extrinsic pathway, was largely unaffected, consistent with selective inhibition of FXIa.[6]
Table 3: Effect on Plasma Clotting Times
| Compound | aPTT Doubling Concentration (µM) | PT (at 100 µM) |
| Representative Inhibitor 3 | Not measurable (37% increase at 100 µM) | No significant effect |
| Representative Inhibitor 4 | Not measurable (22% increase at 100 µM) | No significant effect |
Data is representative of FXIa inhibitors tested in plasma clotting assays.[6]
Experimental Protocols
FXIa Inhibition Assay (Chromogenic)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of FXIa.
Methodology:
-
Reagents: Human FXIa, chromogenic substrate specific for FXIa (e.g., S-2366), assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4).
-
Procedure:
-
The inhibitor is serially diluted in the assay buffer.
-
Human FXIa is pre-incubated with the inhibitor dilutions for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is measured by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Selectivity Assays
These assays are performed similarly to the FXIa inhibition assay but use other serine proteases and their respective specific substrates.
Methodology:
-
Proteases: Plasma kallikrein, thrombin, Factor Xa, Factor VIIa, Activated Protein C, Trypsin.
-
Substrates: Specific chromogenic substrates for each protease.
-
Procedure: The experimental protocol is analogous to the FXIa inhibition assay, with the respective protease and substrate being substituted.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay measures the time it takes for a clot to form in plasma after the addition of a reagent that activates the intrinsic pathway.
Methodology:
-
Reagents: Pooled normal human plasma, aPTT reagent (containing a contact activator and phospholipids), calcium chloride (CaCl₂).
-
Procedure:
-
The inhibitor is incubated with human plasma for a specified time.
-
The aPTT reagent is added to the plasma-inhibitor mixture and incubated.
-
Clotting is initiated by the addition of CaCl₂.
-
The time to clot formation is measured using a coagulometer.
-
The concentration of the inhibitor required to double the baseline clotting time is determined.
-
Visualizations
Caption: The Coagulation Cascade and the Site of Action for an FXIa Inhibitor.
Caption: Workflow for the In Vitro Characterization of an FXIa Inhibitor.
References
- 1. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease [mdpi.com]
- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Effect of Factor XIa Inhibitors on the Coagulation Cascade
Disclaimer: The specific compound "FXIa-IN-9" could not be identified in publicly available scientific literature. This guide has been constructed using data from representative, well-characterized Factor XIa (FXIa) inhibitors to provide a comprehensive overview of their effects and the methodologies used for their evaluation. The quantitative data presented herein is illustrative and compiled from various public sources on different FXIa inhibitors.
Introduction
Factor XIa (FXIa) is a plasma serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1][2] Upon activation by Factor XIIa (FXIIa) or thrombin, FXIa amplifies thrombin generation by activating Factor IX (FIX).[3][4] This amplification loop is thought to be more critical for the stabilization and growth of a thrombus (pathological thrombosis) than for the initial cessation of bleeding (hemostasis).[3] Individuals with a congenital deficiency in Factor XI (Hemophilia C) exhibit a reduced risk of thromboembolic events with only a mild bleeding phenotype, highlighting FXIa as a promising therapeutic target for developing anticoagulants with a potentially wider safety margin than existing therapies.[2][3]
This technical guide provides an in-depth look at the mechanism of action of FXIa inhibitors, their quantitative effects on coagulation parameters, and the detailed experimental protocols used for their characterization. It is intended for researchers, scientists, and drug development professionals working in the fields of thrombosis, hemostasis, and cardiovascular disease.
Mechanism of Action: Inhibition of the Intrinsic Coagulation Pathway
The coagulation process is a cascade of enzymatic reactions traditionally divided into the intrinsic, extrinsic, and common pathways.[2] The intrinsic pathway is initiated by contact activation, leading to the conversion of FXI to FXIa.[3] FXIa then activates FIX to FIXa, which, along with its cofactor FVIIIa, forms the "tenase" complex that activates Factor X (FX). FXa, as part of the prothrombinase complex, then catalyzes the conversion of prothrombin to thrombin, the central enzyme responsible for cleaving fibrinogen to fibrin and forming a stable blood clot.[1]
FXIa inhibitors are typically small molecules or antibodies that bind directly to the active site of FXIa, preventing it from binding and cleaving its substrate, FIX.[1] This action effectively dampens the amplification of thrombin generation, thereby inhibiting thrombus formation.
Quantitative Assessment of a Representative FXIa Inhibitor
The potency, selectivity, and efficacy of FXIa inhibitors are determined through a series of quantitative in vitro and in vivo assays. The following tables summarize typical data for a potent and selective small molecule FXIa inhibitor.
Table 1: In Vitro Enzymatic Inhibition Profile This table shows the inhibitory concentration (IC50) of a representative FXIa inhibitor against FXIa and a panel of other related serine proteases to determine its selectivity.
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. FXIa |
| Factor XIa (FXIa) | 2.8 | - |
| Plasma Kallikrein | >10,000 | >3500 |
| Factor Xa (FXa) | 1,600 | >570 |
| Thrombin (FIIa) | 2,040 | >720 |
| Factor IXa (FIXa) | >10,000 | >3500 |
| Factor VIIa (FVIIa) | >10,000 | >3500 |
| Factor XIIa (FXIIa) | >10,000 | >3500 |
| Trypsin | 50 | 18 |
| Data compiled for illustrative purposes from public domain sources.[1] |
Table 2: In Vitro Plasma-Based Coagulation Assays These assays measure the inhibitor's effect on global coagulation in human plasma. The Activated Partial Thromboplastin Time (aPTT) is sensitive to the intrinsic pathway, while the Prothrombin Time (PT) assesses the extrinsic pathway.
| Assay | Parameter | Value (µM) |
| aPTT | Concentration to double clotting time (2x) | 0.14 |
| PT | Concentration to double clotting time (2x) | >100 |
| Data compiled for illustrative purposes from public domain sources.[1] |
Table 3: In Vivo Antithrombotic Efficacy This table summarizes the efficacy of a representative FXIa inhibitor in a standard animal model of thrombosis, such as the ferric chloride (FeCl₃)-induced carotid artery thrombosis model in rabbits or rats.
| Animal Model | Dosing Regimen | Thrombus Weight Reduction (%) | Effect on Bleeding Time |
| Rabbit Venous Thrombosis | 0.75 mg/kg IV bolus + 3.6 mg/kg/hr infusion | ~75% | No significant increase |
| Rat Arterial Thrombosis | 250 µ g/animal | ~80% | No major bleeding observed |
| Data compiled for illustrative purposes from public domain sources.[1][5] |
Key Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of FXIa inhibitors. Below are methodologies for key assays.
Protocol 1: FXIa Enzymatic Inhibition Assay (Fluorogenic)
This assay quantifies the direct inhibitory activity of a compound against purified human FXIa.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4.
-
Human FXIa Enzyme: Diluted in assay buffer to a final concentration of 0.04 nM.
-
Fluorogenic Substrate: Gly-Pro-Arg-AFC (7-amido-4-trifluoromethylcoumarin) diluted in assay buffer.
-
Test Compound: Serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of test compound dilution or vehicle control (DMSO) to a 96-well black microplate.
-
Add 50 µL of diluted human FXIa enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Measure the fluorescence (Excitation: 400 nm, Emission: 505 nm) every minute for 60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This plasma-based assay assesses the functional effect of an inhibitor on the intrinsic and common coagulation pathways.
Methodology:
-
Sample Preparation:
-
Prepare pooled normal human plasma (citrated).
-
Spike the plasma with various concentrations of the test compound or vehicle control.
-
-
Assay Procedure (Automated Coagulometer):
-
Pipette 50 µL of the spiked plasma into a cuvette and warm to 37°C.
-
Add 50 µL of an aPTT reagent (containing a surface activator like silica or ellagic acid, and phospholipids) and incubate for a specified time (e.g., 3 minutes) at 37°C.
-
Initiate clotting by adding 50 µL of pre-warmed 25 mM calcium chloride (CaCl₂).
-
The coagulometer automatically detects the time to fibrin clot formation (in seconds).
-
-
Data Analysis:
-
Record the clotting time for each compound concentration.
-
Plot the clotting time (seconds) against the compound concentration.
-
Determine the concentration required to double the clotting time of the vehicle control.
-
Protocol 3: In Vivo Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This model evaluates the antithrombotic efficacy of a compound in a living animal.
Methodology:
-
Animal Preparation:
-
Anesthetize a suitable animal (e.g., rat, rabbit).
-
Surgically expose the carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
-
Compound Administration:
-
Administer the test compound or vehicle control via the appropriate route (e.g., intravenous bolus, infusion, or oral gavage).
-
-
Thrombus Induction:
-
Apply a small piece of filter paper saturated with a FeCl₃ solution (e.g., 10-20%) to the external surface of the carotid artery for a set duration (e.g., 5-10 minutes).
-
Remove the filter paper and rinse the area.
-
-
Monitoring and Endpoint:
-
Continuously monitor blood flow using the flow probe.
-
The primary endpoint is the time to occlusion (when blood flow ceases) or the total thrombus weight after a set period.
-
-
Data Analysis:
-
Compare the time to occlusion or thrombus weight between the treated and vehicle control groups.
-
Calculate the percentage of thrombus inhibition for the treated groups.
-
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Synthetic Heparin Mimetic That Allosterically Inhibits Factor XIa and Reduces Thrombosis In Vivo Without Enhanced Risk of Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Anticoagulant Era: An In-Depth Technical Guide to Early-Phase Research on Factor XIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of anticoagulant therapy is on the cusp of a paradigm shift. For decades, the delicate balance between preventing thrombosis and managing bleeding risk has been a central challenge. The emergence of Factor XIa (FXIa) as a therapeutic target offers a promising solution to uncouple these two effects. This technical guide provides a comprehensive overview of the early-phase research into a new generation of small-molecule FXIa inhibitors, exemplified by promising candidates such as Asundexian, Milvexian, SHR2285, and BMS-962212. This document delves into their mechanism of action, preclinical and early clinical data, and the detailed experimental protocols used in their evaluation.
Introduction: The Rationale for Targeting FXIa
The coagulation cascade is a complex series of enzymatic reactions traditionally divided into the intrinsic, extrinsic, and common pathways. While essential for hemostasis (the cessation of bleeding), its dysregulation can lead to pathological thrombosis. Current anticoagulants, such as vitamin K antagonists and direct oral anticoagulants (DOACs) that target Factor Xa or thrombin, are effective but carry an inherent risk of bleeding because they inhibit key players in the common pathway, which is crucial for both hemostasis and thrombosis.
Factor XIa, a serine protease in the intrinsic pathway, has emerged as a highly attractive target for novel anticoagulants.[1] Its role appears to be more significant in the amplification of thrombin generation during thrombosis, with a lesser contribution to initial hemostasis.[1] This hypothesis is supported by clinical observations that individuals with congenital FXI deficiency have a reduced risk of thromboembolic events without experiencing spontaneous or severe bleeding. This unique profile suggests that inhibiting FXIa could prevent thrombosis with a significantly lower bleeding risk compared to current standards of care.
Mechanism of Action of Small-Molecule FXIa Inhibitors
Small-molecule FXIa inhibitors are designed to directly and reversibly bind to the active site of the FXIa enzyme, preventing it from activating its downstream substrate, Factor IX. This targeted inhibition effectively dampens the amplification of the coagulation cascade that is characteristic of thrombus formation, without completely shutting down the essential pathways required for hemostasis.
Below is a diagram illustrating the central role of FXIa in the coagulation cascade and the point of intervention for FXIa inhibitors.
Quantitative Data Summary of Representative FXIa Inhibitors
The following tables summarize the key preclinical and early clinical data for four leading small-molecule FXIa inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 / Ki (Human) | Selectivity vs. Thrombin | Selectivity vs. Factor Xa | Reference(s) |
| Asundexian (BAY 2433334) | FXIa | IC50: 1.0 nM | >10,000-fold | >10,000-fold | [1] |
| Milvexian (BMS-986177) | FXIa | Ki: 0.11 nM | >5,000-fold | >5,000-fold | [2][3] |
| SHR2285 | FXIa | Data not publicly available | Selective for FXIa | Selective for FXIa | [4][5] |
| BMS-962212 | FXIa | Ki: 0.7 nM | Highly selective | Highly selective | [6] |
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Route | Half-life (t½) | Oral Bioavailability (F%) | Reference(s) |
| Asundexian (BAY 2433334) | Rat | IV/PO | ~3-4 h | ~57% | [7] |
| Dog | IV/PO | ~4-5 h | ~65% | [7] | |
| Milvexian (BMS-986177) | Rat | IV/PO | ~2.5 h | 14% | [8] |
| Dog | IV/PO | ~6.7 h | Not reported | [8] | |
| Rabbit | IV | ~1.4 h | Not applicable | [8] | |
| SHR2285 | Rabbit | Not specified | Not specified | Orally active | [5] |
| BMS-962212 | Rabbit | IV | Moderate clearance | Not applicable | [9][10] |
Table 3: Pharmacodynamics (Activated Partial Thromboplastin Time - aPTT)
| Compound | Species/Matrix | aPTT Prolongation | Reference(s) |
| Asundexian (BAY 2433334) | Human Plasma | 1.5-fold increase at ~10.8 µM | [11] |
| Rabbit | Dose-dependent increase (e.g., 2.3-fold at high dose) | [1] | |
| Milvexian (BMS-986177) | Human Plasma | Dose-dependent prolongation | [2] |
| Rabbit | Dose-dependent prolongation | [2] | |
| SHR2285 | Healthy Humans | Mean max prolongation of 2.08 to 2.36-fold | [12] |
| BMS-962212 | Healthy Humans | Max mean change from baseline of 92% | [9][10] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the evaluation and comparison of novel anticoagulant candidates. Below are methodologies for key in vitro and in vivo assays.
In Vitro FXIa Enzyme Inhibition Assay (Chromogenic)
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of purified human FXIa. The enzyme's activity is quantified by its ability to cleave a chromogenic substrate, releasing a colored molecule (p-nitroaniline), which is measured spectrophotometrically.
Materials:
-
Purified human Factor XIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Tris-HCl buffer (pH 7.4)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and purified human FXIa.
-
Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The rate of the reaction is proportional to the FXIa activity.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (no inhibitor).
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.[13][14][15]
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. It measures the time to clot formation after the addition of a contact activator, phospholipids, and calcium to platelet-poor plasma. FXIa inhibitors are expected to prolong the aPTT.[16][17]
Materials:
-
Platelet-poor plasma (human or animal)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Automated coagulometer
-
Test compound
Procedure:
-
Spike the plasma with various concentrations of the test compound or vehicle.
-
Pipette the plasma sample into a cuvette and incubate at 37°C in the coagulometer.[18]
-
Add the aPTT reagent to the plasma and incubate for a defined period (e.g., 3-5 minutes) to allow for contact activation.[18]
-
Initiate clotting by adding pre-warmed CaCl2 solution.[18]
-
The coagulometer automatically detects the formation of a fibrin clot and records the clotting time in seconds.[16]
-
The results are often expressed as the fold-increase in clotting time compared to the vehicle control.
In Vivo Thrombosis Model: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis
Principle: This model induces endothelial injury in the carotid artery of a rabbit or rodent using ferric chloride, which triggers thrombus formation. The efficacy of an anticoagulant is determined by its ability to prevent or delay vessel occlusion.[19][20]
Materials:
-
Anesthetized rabbit or rat
-
Surgical instruments
-
Doppler flow probe
-
Ferric chloride (FeCl3) solution (e.g., 10-50%)
-
Filter paper
-
Test compound formulation for administration (e.g., intravenous or oral)
Procedure:
-
Anesthetize the animal and surgically expose the carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer the test compound or vehicle to the animal and allow for a suitable absorption/distribution period.
-
Saturate a small piece of filter paper with the FeCl3 solution and apply it to the external surface of the carotid artery for a specific duration (e.g., 3-10 minutes).[19][20]
-
Remove the filter paper and continuously monitor blood flow until the vessel is occluded or for a predetermined observation period (e.g., 60 minutes).
-
The primary endpoint is the time to vessel occlusion. A significant increase in the time to occlusion in the treated group compared to the vehicle group indicates antithrombotic efficacy.[21]
In Vivo Thrombosis Model: Rabbit Arteriovenous (AV) Shunt
Principle: This model creates an extracorporeal shunt between an artery and a vein, containing a thrombogenic surface (e.g., a silk thread or a stent). The weight of the thrombus formed in the shunt over a specific period is measured to assess the antithrombotic effect of a compound.[22][23]
Materials:
-
Anesthetized rabbit
-
Cannulas and tubing to create the shunt
-
Thrombogenic component (e.g., silk thread)
-
Test compound formulation for intravenous administration
Procedure:
-
Anesthetize the rabbit and cannulate the carotid artery and jugular vein.
-
Connect the cannulas with tubing containing a pre-weighed silk thread to create the AV shunt.
-
Administer the test compound or vehicle, typically as an intravenous bolus followed by a continuous infusion.
-
Allow blood to circulate through the shunt for a defined period (e.g., 60 minutes).
-
After the circulation period, clamp the shunt, remove the silk thread with the attached thrombus, and weigh it.
-
The antithrombotic efficacy is expressed as the percent inhibition of thrombus formation in the treated group compared to the vehicle group.
Experimental and Drug Discovery Workflows
The development of a novel FXIa inhibitor follows a structured workflow from initial concept to clinical evaluation.
Conclusion and Future Directions
The early-phase research on small-molecule FXIa inhibitors has provided compelling evidence for their potential as a new class of anticoagulants with an improved safety profile. Compounds like Asundexian, Milvexian, SHR2285, and BMS-962212 have demonstrated high potency and selectivity for FXIa, translating to efficacy in preclinical models of thrombosis without a significant increase in bleeding risk. The data summarized in this guide highlight the promising pharmacokinetic and pharmacodynamic properties of these molecules, supporting their ongoing clinical development.
The future of anticoagulant therapy will likely involve a more nuanced approach, tailoring treatment to the specific thrombotic risk and bleeding susceptibility of individual patients. FXIa inhibitors are poised to be at the forefront of this evolution, potentially offering a safer alternative for long-term thromboprophylaxis in a variety of clinical settings. The successful translation of these early-phase findings into robust clinical efficacy and safety data will be a landmark achievement in the field of cardiovascular medicine.
References
- 1. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHR2285, the first selectively oral FXIa inhibitor in China: Safety, tolerability, pharmacokinetics and pharmacodynamics combined with aspirin, clopidogrel or ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-In-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of SHR2285, a Small-Molecule Factor XIa Inhibitor in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and Disposition of the Novel Oral Factor XIa Inhibitor Asundexian in Rats and in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. coachrom.com [coachrom.com]
- 14. rossix.com [rossix.com]
- 15. diapharma.com [diapharma.com]
- 16. learnhaem.com [learnhaem.com]
- 17. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 18. youtube.com [youtube.com]
- 19. cordynamics.com [cordynamics.com]
- 20. researchgate.net [researchgate.net]
- 21. Troubleshooting the rabbit ferric chloride-induced arterial model of thrombosis to assess in vivo efficacy of antithrombotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to Milvexian: A Novel Oral Factor XIa Inhibitor
Notice: Initial searches for the compound "FXIa-IN-9" did not yield any publicly available information. It is presumed that this may be an internal compound designation, a novel entity not yet in the public domain, or a typographical error. This guide will instead focus on Milvexian (BMS-986177/JNJ-70033093) , a well-characterized, orally bioavailable, small-molecule inhibitor of Factor XIa (FXIa) currently in late-stage clinical development. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Milvexian's mechanism, quantitative data, and the experimental protocols used for its evaluation.
Introduction to Factor XIa Inhibition and the Novelty of Milvexian
The landscape of anticoagulant therapy has been dominated by agents targeting Factor Xa and thrombin (Factor IIa). While effective, these therapies carry an inherent risk of bleeding complications.[1] The pursuit of safer anticoagulants has led to the exploration of new targets within the coagulation cascade. Factor XIa has emerged as a promising target due to its crucial role in the amplification of thrombin generation and thrombus stabilization, with a comparatively minor role in initial hemostasis.[2][3] Genetic evidence from individuals with Factor XI deficiency, who exhibit a reduced risk of thromboembolic events with only a mild bleeding phenotype, further supports this rationale.[4]
Milvexian is a novel, orally bioavailable, reversible, and direct inhibitor of the active site of FXIa.[5][6] Its mechanism offers the potential to uncouple antithrombotic efficacy from bleeding risk, representing a significant advancement in anticoagulant therapy.[2][7] Developed by Bristol-Myers Squibb and Janssen Pharmaceuticals, Milvexian is being evaluated for a range of thrombotic conditions.[2][8]
Mechanism of Action
Milvexian exerts its anticoagulant effect by directly binding to the active site of FXIa, preventing the subsequent activation of Factor IX to Factor IXa. This action curtails the amplification of the intrinsic coagulation cascade, ultimately reducing thrombin generation and fibrin clot formation.[2][9] By selectively targeting the intrinsic pathway, Milvexian is hypothesized to have a minimal impact on the extrinsic (tissue factor) pathway, which is critical for hemostasis following vascular injury.[9]
Signaling Pathway Diagram
The following diagram illustrates the coagulation cascade and the specific point of inhibition by Milvexian.
Caption: The Coagulation Cascade and Milvexian's Point of Inhibition.
Quantitative Data
Milvexian has been characterized through extensive in vitro and in vivo studies, yielding a wealth of quantitative data on its potency, selectivity, and pharmacokinetic profile.
In Vitro Potency and Selectivity
| Parameter | Species | Value | Selectivity Fold | Reference |
| Ki (FXIa) | Human | 0.11 nM | - | [5][6] |
| Rabbit | 0.38 nM | - | [5][6] | |
| Ki (Plasma Kallikrein) | Human | 44 nM | ~400-fold vs. human FXIa | [9][10] |
| Ki (Thrombin) | Rabbit | 1700 nM | >4000-fold vs. rabbit FXIa | [9] |
| Cynomolgus Monkey | 670 nM | - | [9] | |
| Ki (FXa) | Rabbit | >18,000 nM | >47,000-fold vs. rabbit FXIa | [9] |
| Ki (Chymotrypsin) | - | 35 nM | ~318-fold vs. human FXIa | [10] |
In Vitro Anticoagulant Activity
| Assay | Plasma Source | Endpoint | Value | Reference |
| aPTT | Human | EC2x (Concentration for 2x prolongation) | 0.5 - 2.4 µM | [9] |
| Rabbit | EC2x | 0.5 - 2.4 µM | [9] | |
| Dog | EC2x | 0.5 - 2.4 µM | [9] | |
| Cynomolgus Monkey | EC2x | 0.5 - 2.4 µM | [9] |
Milvexian does not prolong prothrombin time (PT).[5][6]
Pharmacokinetic Properties
| Parameter | Species/Study | Dose | Value | Reference |
| Oral Bioavailability | Rat | 1.5 mg/kg | 32% | [10] |
| Terminal Half-life (T1/2) | Healthy Humans | Single Dose | 8.3 - 13.8 h | [11] |
| Time to Max Concentration (Tmax) | Healthy Humans | Single Dose | ~3 h (fasted) | [4] |
| Renal Excretion | Healthy Humans | Multiple Doses | < 20% | [11] |
| Metabolism | - | - | Substrate of CYP3A4/5 and P-gp | [7][12] |
In Vivo Efficacy (Rabbit Arterial Thrombosis Model)
| Treatment Group (IV bolus + infusion) | Carotid Blood Flow Preservation | Thrombus Weight Reduction | Reference |
| Milvexian 0.063 + 0.04 mg/kg+mg/kg/h | 32 ± 6% | 15 ± 10% | [5][6] |
| Milvexian 0.25 + 0.17 mg/kg+mg/kg/h | 54 ± 10% | 45 ± 2% | [5][6] |
| Milvexian 1 + 0.67 mg/kg+mg/kg/h | 76 ± 5% | 70 ± 4% | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to evaluate Milvexian.
Enzyme Inhibition Assays
Objective: To determine the inhibitory constant (Ki) of Milvexian against FXIa and other serine proteases to assess potency and selectivity.
General Protocol:
-
Enzyme Preparation: Purified human or animal-derived Factor XIa (or other target proteases like Factor Xa, thrombin, plasma kallikrein) is prepared in a suitable buffer (e.g., HEPES with salts and a carrier protein like PEG 8000).[5]
-
Inhibitor Incubation: A range of Milvexian concentrations are pre-incubated with the enzyme for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding equilibrium.[3][5]
-
Substrate Addition: A specific chromogenic or fluorogenic substrate for the enzyme is added to initiate the reaction. For FXIa, a common substrate is a tripeptide like Boc-Gln-Ala-Arg-AMC.
-
Signal Detection: The rate of substrate cleavage is measured over time by monitoring changes in absorbance or fluorescence using a microplate reader.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentration. The Ki value is calculated by fitting the data to the Morrison equation for tight-binding inhibitors or other appropriate enzyme inhibition models.
Plasma Coagulation Assays (aPTT)
Objective: To evaluate the functional anticoagulant effect of Milvexian in plasma.
Protocol for Activated Partial Thromboplastin Time (aPTT):
-
Plasma Preparation: Citrated platelet-poor plasma is prepared from whole blood samples from humans or various animal species.
-
Spiking: Milvexian is spiked into the plasma samples at various concentrations.
-
Assay Performance: The assay is performed on a coagulometer.
-
Plasma samples are incubated with an aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) for a specific time.[13]
-
Calcium chloride is added to initiate coagulation.
-
The time to clot formation is recorded.
-
-
Data Analysis: The clotting times are plotted against Milvexian concentration. The concentration required to double the baseline clotting time (EC2x) is determined.[9]
Rabbit Model of Arterial Thrombosis
Objective: To assess the in vivo antithrombotic efficacy of Milvexian.
Protocol for Electrolytic-Induced Carotid Arterial Thrombosis:
-
Animal Preparation: Anesthetized rabbits are instrumented to monitor carotid artery blood flow.
-
Thrombus Induction: An electrode is placed on the external surface of the carotid artery. A controlled electrical current is applied to induce endothelial injury, leading to thrombus formation and a decrease in blood flow.[5][6]
-
Drug Administration: Milvexian or vehicle is administered intravenously as a bolus followed by a continuous infusion, either before (prophylaxis) or after (treatment) the initiation of thrombosis.[5]
-
Monitoring and Endpoint Measurement: Carotid blood flow is monitored continuously for a set period (e.g., 90 minutes). At the end of the experiment, the thrombotic segment of the artery is isolated, and the thrombus is excised and weighed.[6]
-
Data Analysis: The preservation of blood flow and the reduction in thrombus weight are compared between Milvexian-treated groups and the vehicle control group.
Experimental Workflow Diagram
The following diagram outlines the typical preclinical to clinical evaluation workflow for a novel anticoagulant like Milvexian.
Caption: General Drug Development Workflow for Milvexian.
Conclusion
Milvexian represents a significant innovation in the field of anticoagulation. As a potent, selective, and orally bioavailable inhibitor of Factor XIa, it holds the promise of providing effective antithrombotic protection with a potentially lower risk of bleeding compared to current standards of care. The comprehensive preclinical data, supported by ongoing large-scale Phase 3 clinical trials, will ultimately define its role in managing a wide spectrum of thromboembolic disorders.[8][14] The detailed quantitative and methodological data presented in this guide underscore the robust scientific foundation for the development of Milvexian as a next-generation anticoagulant.
References
- 1. The anticoagulant effects of milvexian, a novel small molecule factor XIa inhibitor, are neutralized by activated prothrombin complex concentrates and recombinant factor VIIa in human plasma and whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Milvexian used for? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bristol Myers Squibb - The Bristol Myers Squibb-Janssen Collaboration Launches Pivotal Phase 3 Librexia Clinical Trial Program Evaluating Milvexian, an Investigational Oral Factor XIa Inhibitor [news.bms.com]
- 9. Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 917793 | Stanford Health Care [stanfordhealthcare.org]
Methodological & Application
Application Notes and Protocols for FXIa-IN-9 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of FXIa-IN-9, a potent and selective inhibitor of Factor XIa (FXIa), in a laboratory setting. This document includes the mechanism of action, key quantitative data, and detailed protocols for in vitro and in vivo experiments.
Introduction to this compound
This compound (also referred to as compound 3f) is a small molecule inhibitor that demonstrates high potency and selectivity for Factor XIa, a critical serine protease in the intrinsic pathway of the coagulation cascade.[1] By targeting FXIa, this compound effectively demonstrates anticoagulant activity, making it a valuable tool for research into thromboembolic diseases such as atrial fibrillation, stroke, myocardial infarction, deep vein thrombosis, and pulmonary embolism.[1][2]
Mechanism of Action
This compound exerts its inhibitory effect by binding directly to the active site of FXIa. This interaction is stabilized by the formation of a hydrogen bond, leading to a potent and selective inhibition of the enzyme's activity.[1][3] This targeted mechanism disrupts the propagation of the coagulation cascade, thereby reducing thrombin generation and subsequent fibrin clot formation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and properties.
Table 1: Inhibitory Potency of this compound [1]
| Target | Species | Ki (nM) |
| FXIa | Human | 0.17 |
| FXIa | Rabbit | 0.5 |
Table 2: In Vitro Anticoagulant Activity of this compound [1]
| Assay | Plasma Source | EC1.5x (μM) |
| aPTT | Human | 1.31 |
| aPTT | Rabbit | 1.39 |
Table 3: Selectivity Profile of this compound [1]
| Enzyme | IC50 (μM) |
| Plasma Kallikrein | 0.023 |
| Other Human Serine Proteases | Low to no inhibition at 10 μM |
Table 4: Pharmacokinetic and Physicochemical Properties of this compound [1]
| Parameter | Value |
| Plasma Protein Binding | 80.8 - 95.6% |
| Clearance (Rat, Dog) | Low |
| Clearance (Monkey) | Moderate |
| Oral Bioavailability | Good |
| Genotoxicity (AMES test) | Negative |
| In vitro Micronucleus Test | Negative |
Signaling Pathway
The following diagram illustrates the position of Factor XIa in the intrinsic coagulation cascade and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are for reference only and may require optimization for specific laboratory conditions.[1]
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of this compound against purified human or rabbit FXIa.
Materials:
-
This compound
-
Purified human or rabbit Factor XIa (commercial source)
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of FXIa to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate.
-
Measure the rate of substrate hydrolysis by monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the Ki value by fitting the data to an appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the anticoagulant activity of this compound in plasma.
Materials:
-
This compound
-
Human or rabbit citrated plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then further dilute in saline or buffer.
-
Spike the plasma samples with different concentrations of this compound or vehicle control.
-
Incubate the plasma-inhibitor mixture for a specified time (e.g., 5-10 minutes) at 37°C.
-
Add the aPTT reagent to the plasma and incubate for the time recommended by the manufacturer (typically 3-5 minutes) at 37°C.
-
Initiate clotting by adding pre-warmed CaCl2 solution.
-
Measure the time to clot formation using a coagulometer.
-
Calculate the EC1.5x value, which is the concentration of this compound required to prolong the clotting time by 1.5-fold compared to the vehicle control.
In Vivo Arteriovenous (AV) Shunt Thrombosis Model (Rabbit)
Objective: To evaluate the antithrombotic efficacy of this compound in a preclinical model.
Materials:
-
This compound formulated for intravenous administration
-
Anesthetized rabbits
-
Surgical equipment for cannulation of the carotid artery and jugular vein
-
Extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread)
-
Blood flow monitor
Procedure:
-
Anesthetize the rabbit and surgically expose the carotid artery and jugular vein.
-
Administer this compound (e.g., 1.7-10 mg/kg) or vehicle control via a marginal ear vein injection at a specified time before the initiation of the shunt (e.g., 20 minutes prior and 40 minutes during the shunt).
-
Insert cannulas into the artery and vein and connect them to the extracorporeal shunt containing the thrombogenic thread.
-
Allow blood to flow through the shunt for a defined period (e.g., 60 minutes).
-
After the designated time, clamp the shunt, remove the thread, and weigh the formed thrombus.
-
Compare the thrombus weight in the this compound treated group to the vehicle control group to determine the percentage of thrombus reduction.
Experimental Workflows
The following diagrams outline the general workflows for the described experimental protocols.
Disclaimer
The information provided in these application notes is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. It is the responsibility of the end-user to validate the methods for their particular application. The pharmacokinetic and toxicological data presented are based on preclinical studies and may not be representative of human outcomes.
References
Application Notes and Protocols for FXIa-IN-9: An Investigational Factor XIa Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade.[1][2] Its role in the amplification of thrombin generation makes it a promising therapeutic target for the development of novel anticoagulants.[1][3][4] Inhibitors of FXIa are being investigated for their potential to prevent thrombosis with a potentially lower risk of bleeding compared to current anticoagulant therapies.[5][6][7] FXIa-IN-9 is an investigational, potent, and selective small molecule inhibitor of FXIa. These application notes provide detailed protocols for the in vitro characterization of this compound.
FXIa Signaling Pathway in Coagulation
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. FXIa is a key enzyme in the intrinsic pathway, where it activates Factor IX (FIX).[2][3] This action is crucial for amplifying the generation of thrombin, the central effector protease of coagulation.
References
- 1. bms.com [bms.com]
- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. ashpublications.org [ashpublications.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Dissolving and Utilizing a Novel FXIa Inhibitor (FXIa-IN-9) for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the blood coagulation cascade.[1][2][3] Its role in amplifying thrombin generation makes it a compelling target for the development of novel antithrombotic agents with a potentially reduced bleeding risk compared to current anticoagulants.[3][4] This document provides a detailed guide for the dissolution and application of a novel, hypothetical FXIa inhibitor, herein referred to as FXIa-IN-9, in cell culture experiments. Given the absence of specific literature for "this compound," this protocol outlines a general yet robust workflow for determining solubility, preparing solutions, and evaluating the efficacy of a new small molecule inhibitor targeting FXIa in a cell-based context.
Determining the Solubility of this compound
The first critical step when working with a new compound is to determine its solubility in various solvents appropriate for cell culture. This ensures the compound can be delivered to the cells in a soluble and non-toxic manner.
Protocol: Empirical Solubility Determination
-
Materials :
-
This compound powder
-
A panel of common, cell culture-grade solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
-
Procedure :
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a small, measured volume of a different solvent (e.g., 100 µL) to create a high initial concentration (e.g., 10 mg/mL).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If not dissolved, proceed to the next steps.
-
Gently warm the mixture (e.g., to 37°C) for 5-10 minutes, as some compounds have increased solubility at physiological temperatures.
-
If the compound is still not dissolved, add an additional measured volume of the solvent to decrease the concentration and repeat the vortexing and warming steps.
-
Continue this process until the compound is fully dissolved or it becomes apparent that it is insoluble at a practical concentration for stock solutions.
-
Record the final concentration at which the compound completely dissolves for each solvent in a table.
-
Data Presentation: Solubility of this compound
| Solvent | Maximum Soluble Concentration (mg/mL) | Maximum Soluble Concentration (mM) | Observations |
| DMSO | |||
| Ethanol | |||
| PBS | |||
| Complete Culture Medium |
Note: The molar concentration (mM) should be calculated based on the molecular weight of this compound.
Preparation of Stock and Working Solutions
Once a suitable solvent is identified (commonly DMSO for organic small molecules), stock solutions at high concentrations can be prepared and stored. These are then diluted to final working concentrations in cell culture medium immediately before use.
Protocol: Solution Preparation
-
Materials :
-
This compound powder
-
Chosen solvent (e.g., sterile DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Sterile, complete cell culture medium
-
-
Procedure for a 10 mM Stock Solution in DMSO :
-
Determine the molecular weight (MW) of this compound. For this example, let's assume a hypothetical MW of 500 g/mol .
-
To make 1 mL of a 10 mM stock solution, weigh out 5 mg of this compound (Calculation: 10 mmol/L * 1 L/1000 mL * 500 g/mol * 1000 mg/g * 1 mL = 5 mg).
-
Add the 5 mg of this compound to a sterile tube.
-
Add 1 mL of sterile DMSO.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Procedure for Preparing Working Solutions :
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Important : Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all conditions (including the vehicle control) and is at a non-toxic level (typically ≤ 0.1%).
-
Use the prepared working solutions immediately.
-
Cell-Based Assay for Evaluating this compound Efficacy
This protocol describes a general method to assess the inhibitory effect of this compound on FXIa activity in a cellular context. This hypothetical assay assumes the use of a cell line that can be induced to express components of the coagulation cascade or a system where exogenous FXIa and its substrate can be added to the cell culture.
Protocol: In-Cell FXIa Inhibition Assay
-
Cell Seeding :
-
Plate cells (e.g., endothelial cells or a relevant transfected cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
The next day, remove the old medium and replace it with fresh medium containing the various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compound for a set period (e.g., 1 hour) at 37°C.
-
-
FXIa Activation and Substrate Addition :
-
Introduce a known concentration of active human FXIa to the wells (if not endogenously expressed and activated).
-
Add a fluorogenic or chromogenic substrate for FXIa. The choice of substrate will depend on the specific assay design.
-
-
Data Acquisition :
-
Measure the fluorescence or absorbance at regular intervals using a plate reader to determine the rate of substrate cleavage.
-
-
Data Analysis :
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rate versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Determination for this compound
| This compound Conc. (µM) | Rate of Substrate Cleavage (RFU/min) | % Inhibition |
| 0 (Vehicle) | 0 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| IC50 (µM) | \multicolumn{2}{c | }{} |
Visualizations
Experimental Workflow
Caption: Workflow for testing a novel FXIa inhibitor.
Signaling Pathway Context
Caption: Inhibition of the FXIa-mediated coagulation pathway.
References
Application Notes and Protocols for FXIa Inhibitors in Animal Thrombosis Models
Disclaimer: No specific information was found for a compound designated "FXIa-IN-9." The following application notes and protocols are based on data from other well-characterized small molecule Factor XIa (FXIa) inhibitors and are intended to serve as a general guide for researchers, scientists, and drug development professionals working with this class of anticoagulants in animal thrombosis models.
Introduction to FXIa Inhibition for Antithrombotic Therapy
Factor XIa (FXIa) is a serine protease that plays a crucial role in the amplification of thrombin generation and the formation of a stable thrombus.[1][2][3] Unlike traditional anticoagulants that target Factor Xa or thrombin, inhibition of FXIa is hypothesized to uncouple thrombosis from hemostasis.[4] This suggests that FXIa inhibitors could effectively prevent pathological clot formation with a reduced risk of bleeding complications.[5][6][7] Epidemiological and preclinical data support this hypothesis, showing that individuals with Factor XI deficiency have a lower risk of venous thromboembolism (VTE) and ischemic stroke, with only a mild bleeding phenotype.[6][8][9]
These application notes provide an overview of the dosages and experimental protocols for evaluating small molecule FXIa inhibitors in various animal models of thrombosis.
Quantitative Data of Representative FXIa Inhibitors
The following tables summarize the dosages and effects of several small molecule FXIa inhibitors in different animal thrombosis models.
Table 1: Efficacy of FXIa Inhibitors in Arterial Thrombosis Models
| Compound | Animal Model | Thrombosis Induction | Administration Route | Dosage | Key Outcome | Reference |
| rFasxiatorN17R,L19E | Rat | FeCl₃-induced carotid artery occlusion | Intravenous (i.v.) | 2 mg/kg | Similar antithrombotic efficacy to unfractionated heparin (UFH) with >3-fold lower bleeding time. | [5] |
| SCI | Rat | FeCl₃-induced arterial thrombosis | Not specified | 250 µ g/animal | Reduced thrombus formation, comparable to enoxaparin at 2500 µ g/animal . | [10] |
| Unnamed Small Molecule Inhibitor | Rabbit | AV-shunt model | Not specified | Not specified | 71.3 ± 5.2% reduction in thrombus weight vs. vehicle. | [1][3] |
Table 2: Efficacy of FXIa Inhibitors in Venous Thrombosis Models
| Compound | Animal Model | Thrombosis Induction | Administration Route | Dosage | Key Outcome | Reference |
| Milvexian | Rabbit | Arteriovenous (AV) shunt | Intravenous (i.v.) bolus + infusion | 0.25 + 0.17 mg/kg bolus + mg/kg/h | 34.3 ± 7.9% reduction in thrombus weight. | [7] |
| 1.0 + 0.67 mg/kg bolus + mg/kg/h | 51.6 ± 6.8% reduction in thrombus weight. | [7] | ||||
| 4.0 + 2.68 mg/kg bolus + mg/kg/h | 66.9 ± 4.8% reduction in thrombus weight. | [7] | ||||
| rFasxiatorN17R,L19E | Mouse | Inferior Vena Cava (IVC) ligation | Subcutaneous (s.c.) | 10 mg/kg | Similar efficacy and bleeding levels to enoxaparin. | [5] |
| SCI | Rat | Thromboplastin-induced venous thrombosis | Not specified | 250 µ g/animal | Reduced thrombus formation. | [10] |
Table 3: Pharmacokinetics and Pharmacodynamics of a Representative FXIa Inhibitor (ONO-7684)
| Parameter | Species | Value |
| Oral Bioavailability | Rat | 59% |
| Monkey | 81% | |
| Dog | 88% | |
| Effect on Bleeding Time (oral admin.) | Monkey | No alteration |
| Effect on aPTT (i.v. infusion) | Monkey | Prolonged |
| Reference | [11] |
Signaling Pathway
Caption: The coagulation cascade and the site of action for FXIa inhibitors.
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, isoflurane)
-
Surgical instruments (scissors, forceps, vessel clamp)
-
Doppler flow probe
-
35% Ferric Chloride (FeCl₃) solution
-
Filter paper (2x2 mm)
-
Saline solution
-
Test compound (FXIa inhibitor) and vehicle
Protocol:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer the FXIa inhibitor or vehicle via the appropriate route (e.g., intravenous bolus via the tail vein).
-
After a predetermined pretreatment time, apply a 2x2 mm piece of filter paper saturated with 35% FeCl₃ solution to the adventitial surface of the carotid artery for 10 minutes.
-
After 10 minutes, remove the filter paper and rinse the artery with saline.
-
Monitor the arterial blood flow continuously using the Doppler flow probe.
-
The primary endpoint is the time to occlusion (TTO), defined as the time from the application of FeCl₃ until the blood flow ceases.
-
At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.
Inferior Vena Cava (IVC) Ligation-Induced Deep Vein Thrombosis (DVT) Model in Mice
This model is used to study venous thrombosis and the efficacy of anticoagulants in preventing DVT.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical instruments (fine scissors, forceps)
-
Suture material (e.g., 7-0 silk)
-
Saline solution
-
Test compound (FXIa inhibitor) and vehicle
Protocol:
-
Anesthetize the mouse and place it in a supine position.
-
Administer the FXIa inhibitor or vehicle (e.g., subcutaneously or intravenously).
-
Make a midline abdominal incision to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissues, caudal to the renal veins.
-
Ligate the IVC completely with a 7-0 silk suture.
-
Close the abdominal incision in layers.
-
Allow the mice to recover.
-
After a specified period (e.g., 24 or 48 hours), re-anesthetize the mice and euthanize them.
-
Re-open the abdomen and carefully excise the IVC segment containing the thrombus.
-
Isolate and weigh the thrombus. The thrombus weight is the primary endpoint for assessing the efficacy of the treatment.
Experimental Workflow
Caption: Generalized workflow for evaluating FXIa inhibitors in animal thrombosis models.
References
- 1. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease [mdpi.com]
- 2. The Mechanism Underlying Activation of Factor IX by Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factor XII inhibition reduces thrombus formation in a primate thrombosis model | Blood | American Society of Hematology [ashpublications.org]
- 9. Cadrenal Therapeutics, Inc. | Nasdaq [nasdaq.com]
- 10. A Synthetic Heparin Mimetic That Allosterically Inhibits Factor XIa and Reduces Thrombosis In Vivo Without Enhanced Risk of Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Factor XIa Inhibitors in Activated Partial Thromboplastin Time (aPTT) Assays
Note: Publicly available information on a specific compound designated "FXIa-IN-9" is not available at the time of this writing. Therefore, these application notes and protocols provide a comprehensive guide for the evaluation of a representative small molecule Factor XIa (FXIa) inhibitor in activated partial thromboplastin time (aPTT) assays, based on established methodologies and data for other well-characterized FXIa inhibitors.
Introduction
Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1][2] It amplifies the generation of thrombin, a key enzyme in the formation of a stable fibrin clot.[1][2] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[3][4] The activated partial thromboplastin time (aPTT) assay is a fundamental in vitro coagulation test that assesses the integrity of the intrinsic and common pathways of coagulation.[5][6][7] As such, the aPTT assay is a valuable tool for characterizing the pharmacological activity of FXIa inhibitors.[1]
These application notes provide a detailed protocol for utilizing the aPTT assay to determine the potency and dose-response relationship of a novel FXIa inhibitor.
Principle of the aPTT Assay
The aPTT assay measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin, or ellagic acid) and a phospholipid reagent (partial thromboplastin), followed by recalcification.[6][7][8] The contact activator initiates the intrinsic pathway by activating Factor XII, which in turn activates Factor XI to FXIa.[9][10] FXIa then activates Factor IX, leading to a cascade of enzymatic reactions that culminate in the formation of a fibrin clot.[5][11] FXIa inhibitors interfere with this process by blocking the activity of FXIa, resulting in a dose-dependent prolongation of the aPTT clotting time.[1]
Signaling Pathway and Experimental Workflow
Data Presentation
The following table summarizes the reported effects of various known FXIa inhibitors on the aPTT. This data is provided for context and comparison.
| Inhibitor | Assay System | Parameter | Value |
| Milvexian | Human Plasma | EC2x (concentration for 2-fold aPTT prolongation) | ~1-2 µM (reagent dependent)[12] |
| Asundexian | Human Plasma | Concentration for 2-fold aPTT prolongation | > 10 µM |
| Anti-FXIa mAb (N77145M) | Human Plasma | Apparent IC50 | 31 nM[2] |
| Anti-FXIa pAb (CL20050AP) | Human Plasma | Apparent IC50 | 110 nM[2] |
| Anti-FXIa pAb (PC178) | Human Plasma | Apparent IC50 | 220 nM[2] |
Experimental Protocols
Materials and Reagents
-
Test Compound (FXIa Inhibitor): Stock solution of known concentration in a suitable solvent (e.g., DMSO).
-
Pooled Normal Human Plasma: Citrated, platelet-poor plasma. Can be sourced commercially or prepared in-house.
-
aPTT Reagent: Commercially available kit containing a contact activator (e.g., silica, ellagic acid) and phospholipids.
-
Calcium Chloride (CaCl2): 25 mM solution, typically provided with the aPTT reagent kit.
-
Coagulation Analyzer: Automated or semi-automated instrument for measuring clotting times.
-
Incubating Water Bath or Heat Block: Maintained at 37°C.
-
Calibrated Pipettes and Tips
-
Plastic Test Tubes or Cuvettes
Preparation of Reagents
-
FXIa Inhibitor Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Working Solutions: Prepare serial dilutions of the FXIa inhibitor stock solution in the same solvent to achieve the desired final concentrations in the assay. The final solvent concentration in the plasma should be kept constant across all samples (typically ≤1%) to avoid solvent effects.
-
Pooled Normal Human Plasma: Thaw at 37°C and keep on ice until use.
-
aPTT Reagent and CaCl2: Prepare according to the manufacturer's instructions. Pre-warm the CaCl2 solution to 37°C before use.
aPTT Assay Procedure
-
Pipette 45 µL of pooled normal human plasma into a pre-warmed coagulometer cuvette or test tube.
-
Add 5 µL of the FXIa inhibitor working solution or vehicle control (e.g., DMSO) to the plasma.
-
Incubate the plasma-inhibitor mixture for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the mixture for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM CaCl2 solution.
-
Simultaneously, start the timer on the coagulation analyzer.
-
The instrument will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Perform each measurement in duplicate or triplicate.
Data Analysis
-
Calculate Mean Clotting Times: Determine the average clotting time for each inhibitor concentration and the vehicle control.
-
Dose-Response Curve: Plot the mean aPTT clotting time (in seconds) or the fold-increase in clotting time (relative to the vehicle control) on the y-axis against the logarithm of the inhibitor concentration on the x-axis.
-
Determine Potency: From the dose-response curve, calculate the concentration of the inhibitor that results in a two-fold or three-fold increase in the aPTT (2x aPTT or 3x aPTT) or the IC50 value (the concentration that produces 50% of the maximal effect).
Troubleshooting and Considerations
-
Reagent Sensitivity: Different aPTT reagents exhibit varying sensitivity to FXIa inhibitors.[12] It is advisable to test multiple reagents to select the one with the optimal dynamic range for the inhibitor being studied.
-
Solvent Effects: The final concentration of the solvent used to dissolve the inhibitor should be kept low (e.g., ≤1% DMSO) and consistent across all samples to minimize its impact on the clotting time.
-
Plasma Quality: Use of high-quality, properly collected and stored platelet-poor plasma is critical for obtaining reproducible results.
-
Temperature Control: Strict adherence to the 37°C incubation temperature is essential for accurate and consistent results.
Conclusion
The aPTT assay is a robust and reproducible method for assessing the in vitro anticoagulant activity of FXIa inhibitors. By following the detailed protocol outlined in these application notes, researchers can effectively characterize the potency and dose-response relationship of novel FXIa inhibitors, providing valuable data for drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The molecular mechanism of factor IX activation by factor XIa [ir.vanderbilt.edu]
- 6. Evidence for factor IX-independent roles for factor XIa in blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure and function of factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Mechanism Underlying Activation of Factor IX by Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. supplychain.ucsf.edu [supplychain.ucsf.edu]
Application Notes and Protocols for Measuring FXIa-IN-9 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) is a serine protease that plays a crucial role in the amplification phase of the intrinsic pathway of blood coagulation. Its selective inhibition represents a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to conventional anticoagulants. FXIa-IN-9 is a potent and selective inhibitor of FXIa, demonstrating significant anticoagulant activity. These application notes provide detailed protocols for measuring the in vitro and in vivo activity of this compound.
Mechanism of Action of FXIa
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. The intrinsic pathway is initiated by the contact of blood with a negatively charged surface, leading to the activation of Factor XII to FXIIa. FXIIa then activates Factor XI (FXI) to FXIa. FXIa, in turn, activates Factor IX (FIX) to FIXa, which subsequently, in a complex with Factor VIIIa, activates Factor X to FXa. FXa is a key component of the prothrombinase complex, which converts prothrombin to thrombin, the final enzyme responsible for cleaving fibrinogen to fibrin. This compound exerts its anticoagulant effect by directly inhibiting the enzymatic activity of FXIa, thereby attenuating the downstream amplification of the coagulation cascade.
Caption: Intrinsic pathway of the coagulation cascade and the inhibitory action of this compound.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data interpretation.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value |
| Ki (FXIa) | Human | 0.17 nM[1] |
| Rabbit | 0.5 nM[1] | |
| IC50 (Plasma Kallikrein) | Human | 0.023 µM[1] |
Table 2: In Vitro Anticoagulant Activity of this compound
| Assay | Plasma Source | Parameter | Value |
| aPTT | Human | EC1.5x | 1.31 µM[1] |
| Rabbit | EC1.5x | 1.39 µM[1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing | Effect |
| Rabbit Arteriovenous (AV) Shunt Thrombosis | 1.7-10 mg/kg (IV) | >50% reduction in thrombus weight[1] |
Table 4: Pharmacokinetic and Safety Profile of this compound
| Parameter | Result |
| Plasma Protein Binding | 80.8 - 95.6%[1] |
| AMES Genotoxicity Test | Negative[1] |
| In Vitro Micronucleus Test | Negative[1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the activity of this compound are provided below.
FXIa Enzymatic Activity Assay (Chromogenic)
This protocol describes the determination of the inhibitory potency (IC50) of this compound against purified human FXIa.
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of FXIa, which is quantified by the cleavage of a chromogenic substrate. The resulting color change is proportional to the enzyme activity.
Caption: Workflow for the FXIa enzymatic chromogenic assay.
Materials:
-
Purified human Factor XIa (commercially available)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to create a range of test concentrations.
-
Add 25 µL of each this compound dilution or vehicle control to the wells of a 96-well microplate.
-
Add 50 µL of FXIa solution (e.g., 1 nM final concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution (e.g., 0.5 mM final concentration).
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of substrate hydrolysis (V) for each concentration of this compound.
-
Plot the percentage of inhibition [(Vcontrol - Vtest) / Vcontrol] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Activated Partial Thromboplastin Time (aPTT) Assay
This protocol measures the effect of this compound on the clotting time of human plasma, providing an indication of its anticoagulant activity in a more physiological context.
Principle: The aPTT assay measures the time it takes for a plasma sample to form a clot after the addition of a reagent that activates the intrinsic pathway (e.g., silica, ellagic acid) and calcium. FXIa inhibitors prolong the aPTT.
Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) assay.
Materials:
-
Pooled normal human plasma
-
aPTT reagent (containing a contact activator)
-
0.025 M Calcium Chloride (CaCl2) solution
-
This compound
-
Coagulometer
Procedure:
-
Prepare a stock solution of this compound and perform serial dilutions in a suitable buffer.
-
Add a small volume of each this compound dilution or vehicle control to aliquots of human plasma and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Pipette 100 µL of the plasma/inhibitor mixture into a cuvette.
-
Add 100 µL of the aPTT reagent to the cuvette and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time to clot formation.
-
Record the clotting time in seconds.
-
Plot the clotting time against the concentration of this compound.
-
The EC1.5x is the concentration of the inhibitor that prolongs the aPTT by 1.5-fold compared to the vehicle control.
In Vivo Arteriovenous (AV) Shunt Thrombosis Model in Rabbits
This protocol describes a common in vivo model to evaluate the antithrombotic efficacy of this compound.
Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is inserted between an artery and a vein of an anesthetized rabbit. The formation of a thrombus on the thread is measured by weight. The ability of this compound to reduce the thrombus weight is a measure of its antithrombotic activity.
Caption: Workflow for the in vivo arteriovenous (AV) shunt thrombosis model.
Materials:
-
New Zealand White rabbits
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Surgical instruments
-
Polyethylene tubing for the shunt
-
Silk thread
-
This compound formulation for intravenous administration
-
Saline (vehicle control)
Procedure:
-
Anesthetize the rabbit according to approved animal care and use protocols.
-
Surgically expose the carotid artery and jugular vein.
-
Insert cannulas into the vessels and connect them with a piece of polyethylene tubing containing a pre-weighed silk thread.
-
Administer this compound or vehicle control intravenously at the desired dose(s).
-
Allow blood to flow through the shunt for a specified period (e.g., 40 minutes).
-
After the designated time, clamp the tubing and remove the shunt.
-
Carefully remove the silk thread with the attached thrombus.
-
Wash the thrombus gently with saline and determine its wet weight.
-
Calculate the percentage inhibition of thrombus formation for the this compound treated groups compared to the vehicle control group.
Conclusion
The protocols outlined in these application notes provide a robust framework for the characterization of this compound's activity. The provided quantitative data serves as a benchmark for experimental outcomes. Researchers should adapt these protocols as necessary based on their specific experimental setup and available reagents, always adhering to good laboratory practices and relevant safety and ethical guidelines. The potent and selective inhibitory profile of this compound makes it a valuable tool for research into the role of FXIa in thrombosis and hemostasis, and a promising candidate for further drug development.
References
Application Notes and Protocols for In Vivo Administration of FXIa-IN-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of FXIa-IN-9, a potent and selective inhibitor of Factor XIa (FXIa). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antithrombotic efficacy and safety profile of this compound.
Introduction
This compound (also known as compound 3f) is a small molecule inhibitor that demonstrates high affinity for both human and rabbit FXIa.[1][2] It acts as an anticoagulant and is under investigation for its therapeutic potential in preventing and treating thromboembolic diseases such as atrial fibrillation, stroke, myocardial infarction, deep vein thrombosis, and pulmonary embolism.[1][2][3] Preclinical data indicate that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and low to moderate clearance in several animal species.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available preclinical studies.
| Parameter | Species | Value | Reference |
| In Vitro Activity | |||
| Ki (FXIa) | Human | 0.17 nM | [1][2] |
| Rabbit | 0.5 nM | [1][2] | |
| Anticoagulant Activity (aPTT EC1.5x) | Human Plasma | 1.31 µM | [1] |
| Rabbit Plasma | 1.39 µM | [1] | |
| Plasma Protein Binding | - | 80.8 - 95.6% | [1] |
| In Vivo Efficacy (Rabbit Venous Thrombosis Model) | |||
| Administration Route | Rabbit | Intravenous (bolus + infusion) | [1] |
| Low Dose | Rabbit | 1.7 mg/kg bolus + 2.0 mg/kg/h infusion | [1] |
| Thrombus Weight Inhibition (Low Dose) | Rabbit | 36.5% | [1] |
| High Dose | Rabbit | 8.5 mg/kg bolus + 10 mg/kg/h infusion | [1] |
| Thrombus Weight Inhibition (High Dose) | Rabbit | 62.2% | [1] |
| Pharmacokinetics | |||
| Clearance | Rat, Dog | Low | [1] |
| Monkey | Moderate | [1] | |
| Oral Bioavailability | Rat, Dog, Monkey | Good | [1] |
Experimental Protocols
Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis
This protocol describes the methodology for evaluating the antithrombotic efficacy of this compound in a rabbit model of venous thrombosis.
Objective: To determine the dose-dependent effect of intravenously administered this compound on thrombus formation.
Materials:
-
This compound
-
Vehicle (e.g., saline, or as specified by the manufacturer)
-
Male New Zealand White rabbits
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Arteriovenous shunt tubing
Procedure:
-
Animal Preparation:
-
Anesthetize the rabbits according to approved institutional animal care and use committee (IACUC) protocols.
-
Expose the carotid artery and jugular vein through a midline cervical incision.
-
Catheterize the jugular vein for compound administration (bolus and infusion).
-
Insert cannulas into the carotid artery and contralateral jugular vein to create the AV shunt.
-
-
Compound Administration:
-
Prepare solutions of this compound in the appropriate vehicle at the desired concentrations for bolus and infusion.
-
Administer a bolus intravenous injection of this compound or vehicle.
-
Immediately following the bolus injection, begin a continuous intravenous infusion of this compound or vehicle for the duration of the experiment.
-
-
Thrombosis Induction and Measurement:
-
Incorporate a thrombogenic component (e.g., a silk thread) within the AV shunt tubing to initiate thrombus formation.
-
Allow blood to circulate through the shunt for a predefined period (e.g., 40 minutes).
-
At the end of the circulation period, clamp the shunt and carefully remove the silk thread containing the thrombus.
-
Wash the thrombus to remove excess blood and determine its wet weight.
-
-
Data Analysis:
-
Calculate the percent inhibition of thrombus formation for each dose group relative to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of FXIa inhibitors and a typical experimental workflow for in vivo studies.
References
Application Notes and Protocols for FXIa-IN-9: A Potent and Selective Factor XIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FXIa-IN-9, a potent and selective inhibitor of Factor XIa (FXIa), for in vitro and in vivo studies of FXIa function and its role in thrombosis.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for Factor XIa, a key serine protease in the intrinsic pathway of the coagulation cascade.[1] Evidence suggests that FXIa plays a more significant role in the propagation of thrombosis than in normal hemostasis, making it an attractive target for the development of novel anticoagulants with a potentially lower risk of bleeding.[2][3][4][5][6][7] this compound serves as a valuable research tool for investigating the physiological and pathological functions of FXIa.[1]
Mechanism of Action
Factor XIa amplifies the coagulation cascade primarily by activating Factor IX.[6][7][8] this compound exerts its anticoagulant effect by directly binding to the active site of FXIa, thereby inhibiting its enzymatic activity and downstream signaling.[1] This inhibition leads to a reduction in thrombin generation and fibrin clot formation.
Quantitative Data for this compound
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency and Activity of this compound [1]
| Parameter | Species | Value |
| Ki (FXIa) | Human | 0.17 nM |
| Rabbit | 0.5 nM | |
| EC1.5x (aPTT) | Human Plasma | 1.31 µM |
| Rabbit Plasma | 1.39 µM |
Table 2: Selectivity Profile of this compound [1]
| Protease | Inhibition |
| Factor XIa | Potent Inhibition |
| Plasma Kallikrein | IC50: 0.023 µM |
| Other Human Serine Proteases | Highly Selective for FXIa |
Table 3: In Vivo Efficacy of this compound [1]
| Animal Model | Dosing | Effect |
| Rabbit Arteriovenous (AV) Shunt Thrombosis Model | 1.7-10 mg/kg (marginal ear intravenous injection) | >50% reduction in thrombus weight |
Experimental Protocols
Here are detailed protocols for key experiments to study the function of Factor XIa using this compound.
In Vitro FXIa Enzyme Inhibition Assay
This protocol determines the potency of this compound in inhibiting purified human FXIa.
Materials:
-
Human Factor XIa (purified)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control (Assay Buffer with DMSO).
-
Add 60 µL of pre-warmed Assay Buffer containing purified human FXIa to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pre-warmed chromogenic FXIa substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value. The Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay measures the effect of this compound on the intrinsic and common pathways of coagulation in plasma.
Materials:
-
Human or rabbit plasma (citrated)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution (e.g., 25 mM)
-
This compound (dissolved in a suitable solvent)
-
Coagulometer
Procedure:
-
Prepare a serial dilution of this compound in a suitable buffer.
-
Pre-warm the plasma, aPTT reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of plasma with 5 µL of the this compound dilution or vehicle control.
-
Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for a further 3-5 minutes at 37°C.
-
Initiate clotting by adding 50 µL of pre-warmed CaCl₂ solution.
-
The coagulometer will automatically measure the time taken for clot formation (the aPTT).
-
Plot the aPTT (in seconds) against the concentration of this compound. The EC1.5x is the concentration of the inhibitor that prolongs the aPTT by 1.5-fold compared to the vehicle control.
In Vivo Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This protocol evaluates the antithrombotic efficacy of this compound in a well-established animal model of thrombosis.
Materials:
-
New Zealand White rabbits
-
Anesthesia (e.g., ketamine/xylazine)
-
AV shunt tubing (e.g., polyethylene tubing containing a thrombogenic surface like a silk thread)
-
This compound formulated for intravenous administration
-
Saline (vehicle control)
-
Surgical instruments
Procedure:
-
Anesthetize the rabbit according to approved animal care and use protocols.
-
Expose the carotid artery and jugular vein.
-
Administer this compound or vehicle control via the marginal ear vein as a bolus injection followed by a continuous infusion if necessary.[1]
-
Insert the AV shunt, connecting the carotid artery to the jugular vein.
-
Allow blood to circulate through the shunt for a defined period (e.g., 40 minutes).
-
After the designated time, clamp the vessels and carefully remove the shunt.
-
Remove the silk thread from the shunt and weigh the formed thrombus.
-
Compare the thrombus weight in the this compound treated group to the vehicle control group to determine the percentage of thrombus inhibition.
Visualizations
The following diagrams illustrate key concepts related to the study of FXIa function using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for the Storage and Handling of FXIa Inhibitor FXIa-IN-9
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "FXIa-IN-9" is not widely documented in publicly available scientific literature. The following guidelines are based on best practices for handling similar small molecule inhibitors of Factor XIa (FXIa), such as FXIa-IN-1, and general laboratory safety principles. Researchers should always consult the manufacturer-specific Safety Data Sheet (SDS) for the most accurate and detailed information.
Introduction to FXIa and its Inhibition
Factor XIa (FXIa) is a plasma serine protease that plays a significant role in the intrinsic pathway of the blood coagulation cascade.[1][2] It is activated from its zymogen form, Factor XI (FXI), by Factor XIIa (FXIIa) or thrombin.[1][3][4] Once activated, FXIa participates in the amplification of thrombin generation, primarily by activating Factor IX (FIX).[3][5] This cascade ultimately leads to the formation of a stable fibrin clot.[2]
Growing evidence suggests that FXIa's role in pathological thrombosis (the formation of unwanted blood clots) is more pronounced than its role in normal hemostasis (the process that stops bleeding).[1][6] This makes FXIa an attractive therapeutic target for the development of novel anticoagulants with a potentially lower risk of bleeding complications compared to traditional therapies.[6][7] Small molecule inhibitors, such as the hypothetical this compound, are being investigated for their potential to prevent and treat thromboembolic disorders.
Below is a simplified representation of the coagulation cascade highlighting the role of FXIa.
Caption: Simplified Coagulation Cascade Highlighting FXIa's Role.
Storage and Handling of this compound
Proper storage and handling are critical to maintain the stability and activity of this compound. The following recommendations are based on best practices for similar chemical compounds.
Shipping and Initial Receipt
This compound is likely shipped as a solid, lyophilized powder. Depending on the supplier, it may be shipped at ambient temperature or with blue ice.[8] Upon receipt, the vial should be inspected for any damage. The compound should be stored under the recommended conditions immediately.
Long-Term and Short-Term Storage
The stability of small molecule inhibitors is highly dependent on storage temperature.
| Storage Type | Condition | Recommended Duration | Notes |
| Solid (Lyophilized Powder) | -20°C or -80°C | Up to several years (refer to SDS) | Protect from moisture and light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[8] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months[8] | Preferred for longer-term storage of solutions. |
Key Handling Practices:
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. It is highly recommended to aliquot stock solutions into single-use volumes.[8]
-
Protect from Light and Moisture: Store in a tightly sealed vial, protected from light.
-
Inert Atmosphere: For highly sensitive compounds, storage under an inert gas like argon or nitrogen may be beneficial.
The following flowchart outlines the decision process for storing and handling this compound.
Caption: Decision Workflow for Storing and Handling this compound.
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the activity of FXIa inhibitors. Researchers must optimize these protocols for their specific experimental conditions and reagents.
Preparation of Stock Solutions
The solubility of this compound will dictate the appropriate solvent. Many small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[8]
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex briefly to mix. If the compound does not fully dissolve, gentle warming to 37°C and sonication in an ultrasonic bath can aid dissolution.[8]
-
Once dissolved, centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Stock Solution Concentration and Volume Calculations:
| Desired Concentration | Mass of this compound (assuming M.Wt = 452.38 g/mol ) |
| 1 mg | |
| 1 mM | 2.21 mL |
| 5 mM | 442.1 µL |
| 10 mM | 221.1 µL |
Note: The molecular weight of 452.38 g/mol is for FXIa-IN-1 and is used here for illustrative purposes.[8]
In Vitro FXIa Inhibition Assay (Chromogenic Substrate)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified human FXIa using a chromogenic substrate.
Workflow Diagram:
Caption: Workflow for a Chromogenic FXIa Inhibition Assay.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer (e.g., Tris-buffered saline, pH 7.4, with BSA).
-
In a 96-well microplate, add the assay buffer, this compound dilutions (or vehicle control, e.g., DMSO), and purified human FXIa.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a chromogenic FXIa substrate (e.g., S-2366).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Safety Precautions
As with any chemical compound, appropriate safety measures must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves).
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the lyophilized powder to avoid inhalation.
-
First Aid:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of significant exposure, seek immediate medical attention.
-
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.
Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety information.
References
- 1. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Novel Forms of Coagulation Factor XIa: independence of factor XIa subunits in factor IX activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonated non-saccharide molecules and human factor XIa: Enzyme inhibition and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. glpbio.com [glpbio.com]
Troubleshooting & Optimization
troubleshooting FXIa-IN-9 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FXIa-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, selective, and reversible small molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. By targeting FXIa, this compound is being investigated for its potential as an antithrombotic agent with a reduced risk of bleeding compared to traditional anticoagulants.
Q2: What is the primary mechanism of action of this compound?
This compound directly binds to the active site of FXIa, preventing it from activating its downstream substrate, Factor IX. This inhibition of the intrinsic coagulation pathway leads to a reduction in thrombin generation and subsequent fibrin clot formation.
Troubleshooting this compound Solubility
Q3: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is a hydrophobic molecule with limited aqueous solubility. For in vitro experiments, the recommended primary solvent is dimethyl sulfoxide (DMSO). It has also shown solubility in ethanol. It is crucial to use anhydrous (dry) DMSO, as the presence of water can significantly decrease the solubility of the compound.[1]
Q4: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower.
Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous buffer.
-
Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent effects on the biological system. However, a slightly higher DMSO concentration (e.g., up to 1%) may be necessary to maintain solubility.
-
Use a Surfactant: Consider the addition of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to the aqueous buffer. A low concentration (e.g., 0.01% - 0.1%) can help to maintain the solubility of hydrophobic compounds.
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes prevent rapid precipitation.
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to redissolve small precipitates.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the temperature stability of your protein and other assay components.
Q5: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers such as phosphate-buffered saline (PBS) is not recommended due to its low aqueous solubility. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL | Use of fresh, anhydrous DMSO is highly recommended.[1] |
| Ethanol | ≥ 10 mg/mL | May be a suitable alternative to DMSO for certain applications.[2] |
| Water | Insoluble | |
| PBS (pH 7.4) | Insoluble |
Note: The solubility data presented here is a composite based on publicly available information for similar small molecule FXIa inhibitors. Actual solubility may vary based on the specific batch and purity of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., assay buffer)
-
Sterile microcentrifuge tubes or plates
-
Vortex mixer or plate shaker
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.
-
Prepare the final dilution by adding the stock solution to the aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the aqueous buffer.
-
Vortex the working solution gently.
-
Use the freshly prepared working solution in your experiment immediately. Do not store diluted aqueous solutions of this compound.
Visualizations
A troubleshooting workflow for addressing common solubility issues with this compound.
The inhibitory mechanism of this compound on the intrinsic coagulation pathway.
References
Technical Support Center: Optimizing FXIa Inhibitor Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Factor XIa (FXIa) inhibitors, such as FXIa-IN-9, for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of FXIa and its inhibitors?
Factor XIa (FXIa) is a crucial serine protease in the intrinsic pathway of the blood coagulation cascade.[1][2][3] It amplifies the coagulation signal by activating Factor IX (FIX), which in turn leads to a burst of thrombin generation and the formation of a stable fibrin clot.[1][2][3] FXIa inhibitors are designed to block the active site of FXIa, thereby preventing the activation of FIX and subsequent downstream coagulation events. This targeted inhibition is a promising anticoagulant strategy with a potentially lower risk of bleeding compared to broader-acting anticoagulants.[4][5][6]
Q2: What are the key in vitro assays to determine the potency of an FXIa inhibitor?
The most common in vitro assays for assessing FXIa inhibitor potency are:
-
Activated Partial Thromboplastin Time (aPTT) Assay: This is a plasma-based clotting assay that measures the integrity of the intrinsic and common coagulation pathways. FXIa inhibitors are expected to prolong the aPTT in a concentration-dependent manner.[4][7]
-
Chromogenic FXIa Activity Assay: This assay uses a synthetic chromogenic substrate that is specifically cleaved by FXIa to produce a colored product. The rate of color development is proportional to the FXIa activity, and inhibitors will reduce this rate.[8]
-
Thrombin Generation Assay (TGA): TGA measures the total amount of thrombin generated over time in plasma. FXIa inhibitors are expected to reduce the peak thrombin concentration and delay the time to peak.[9]
Q3: How do I prepare a stock solution of a small molecule FXIa inhibitor like this compound?
Most small molecule inhibitors, including those in the "FXIa-IN-" series, are often soluble in dimethyl sulfoxide (DMSO).[10] For example, FXIa-IN-1 is soluble in DMSO.[10]
-
General Protocol for Stock Solution Preparation:
-
Refer to the manufacturer's datasheet for specific solubility information.
-
To prepare a 10 mM stock solution of a compound with a molecular weight of 452.38 g/mol (like FXIa-IN-1), dissolve 4.52 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Q4: What is a typical starting concentration range for an FXIa inhibitor in in vitro assays?
The optimal concentration range will depend on the inhibitor's potency (IC50 or Ki value).
-
If the IC50 is known (e.g., for FXIa-IN-7, the IC50 is 0.4 nM[11]), you can start with a concentration range that brackets this value. A typical range would be from 0.1x to 1000x the IC50.
-
If the IC50 is unknown, a broader screening range is recommended, for instance, from 1 nM to 100 µM, using serial dilutions.
Troubleshooting Guides
Issue 1: No or weak effect of the FXIa inhibitor in the aPTT assay.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too low. | Perform a dose-response curve with a wider concentration range of the inhibitor. |
| Incorrect inhibitor preparation. | Verify the calculations for the stock solution and dilutions. Ensure the inhibitor was fully dissolved. Prepare a fresh stock solution. |
| Degraded inhibitor. | Use a fresh aliquot of the inhibitor. Avoid repeated freeze-thaw cycles of the stock solution. |
| Plasma quality issues. | Use fresh or properly stored (-80°C) pooled normal plasma. Ensure the plasma was correctly citrated upon collection. |
| Reagent or instrument malfunction. | Check the expiration dates and storage conditions of aPTT reagents. Calibrate the coagulometer according to the manufacturer's instructions. |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting technique, especially for small volumes. |
| Inconsistent incubation times. | Strictly adhere to the incubation times specified in the protocol for all samples. |
| Temperature fluctuations. | Ensure all reagents and samples are pre-warmed to 37°C before starting the assay. Maintain a constant temperature in the instrument. |
| Incomplete mixing of reagents. | Gently but thoroughly mix the plasma with the inhibitor and reagents at each step. |
Issue 3: Unexpected results in the chromogenic FXIa assay.
| Possible Cause | Troubleshooting Step |
| Substrate or enzyme concentration is not optimal. | Follow the manufacturer's recommendations for the chromogenic assay kit. You may need to optimize the concentrations of FXIa and the substrate for your specific experimental conditions. |
| Interference from the inhibitor compound. | Some compounds can interfere with the colorimetric reading. Run a control with the inhibitor in the absence of the enzyme to check for any background absorbance. |
| Incorrect buffer conditions. | Ensure the pH and ionic strength of the assay buffer are optimal for FXIa activity as specified in the assay protocol. |
Quantitative Data Summary
The following tables provide a general overview of expected potencies for various FXIa inhibitors. Note that the specific values for this compound are not publicly available and would need to be determined experimentally.
Table 1: In Vitro Potency of Selected FXIa Inhibitors
| Inhibitor | IC50 (FXIa) | aPTT x2 Concentration | Reference |
| BMS-262084 | - | 0.14 µM (human plasma) | [4] |
| Inhibitor 33 | 6 nM | - | [4] |
| Inhibitor 28 | 6 nM | - | [4] |
| Fasxiator (recombinant) | 1.5 µM | 3 µM | [4] |
| FXIa-IN-7 | 0.4 nM | - | [11] |
Note: "aPTT x2 Concentration" is the concentration of the inhibitor required to double the baseline activated partial thromboplastin time.
Experimental Protocols
Protocol 1: Determining the IC50 of an FXIa Inhibitor using a Chromogenic Assay
This protocol provides a general guideline. Always refer to the specific instructions of the commercial kit being used.
-
Reagent Preparation:
-
Prepare a series of dilutions of the FXIa inhibitor (e.g., this compound) in the assay buffer.
-
Reconstitute the human FXIa and the chromogenic substrate according to the kit's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of each inhibitor dilution.
-
Add the FXIa solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the pre-warmed chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Measuring the Effect of an FXIa Inhibitor on the aPTT
-
Sample Preparation:
-
Prepare serial dilutions of the FXIa inhibitor in a suitable buffer or saline.
-
In a microcentrifuge tube, mix pooled normal plasma with each inhibitor dilution or vehicle control.
-
Incubate the plasma-inhibitor mixture for a specified time (e.g., 5-10 minutes) at 37°C.
-
-
aPTT Measurement:
-
Transfer the pre-warmed plasma-inhibitor mixture to a coagulometer cuvette.
-
Add the aPTT reagent (containing a contact activator and phospholipids) and incubate for the time recommended by the manufacturer (typically 3-5 minutes) at 37°C.
-
Initiate clotting by adding pre-warmed calcium chloride solution.
-
The coagulometer will automatically measure the time to clot formation.
-
-
Data Analysis:
-
Plot the aPTT clotting time (in seconds) against the inhibitor concentration.
-
Determine the concentration of the inhibitor that doubles the baseline aPTT.
-
Visualizations
Caption: Role of FXIa in the coagulation cascade and the point of inhibition.
Caption: Workflow for determining the IC50 of an FXIa inhibitor.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. mdpi.com [mdpi.com]
- 4. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. ashpublications.org [ashpublications.org]
- 7. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting factor XIa in immune globulin products: Commutability of international reference materials for traditional and global hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombin generation assay using factor XIa to measure factors VIII and IX and their glycoPEGylated derivatives is robust and sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. FXIa-IN-7|CAS 2488952-56-1|DC Chemicals [dcchemicals.com]
Technical Support Center: Small Molecule FXIa Inhibitors
Disclaimer: Please be advised that a thorough search for the specific compound "FXIa-IN-9" did not yield any publicly available information regarding its chemical structure, properties, or stability. Therefore, this technical support guide provides general best practices and troubleshooting advice for the handling and storage of novel or uncharacterized small molecule Factor XIa (FXIa) inhibitors based on established principles for serine protease inhibitors. Researchers should validate these recommendations for their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving my small molecule FXIa inhibitor?
A1: The choice of solvent is critical for the stability and efficacy of your inhibitor.[1][2][3]
-
Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of small molecule inhibitors due to its high solubilizing power for a wide range of organic molecules.[1][4] It is crucial to use anhydrous (dry) DMSO, as any moisture can accelerate the degradation of moisture-sensitive compounds.[1]
-
Ethanol can be an alternative for some compounds.
-
Aqueous buffers are typically used for final working solutions in biological assays. However, many small molecules have limited stability in aqueous solutions and can be prone to hydrolysis.[1] It is recommended to prepare aqueous solutions fresh for each experiment and to minimize the time the inhibitor spends in the buffer before use.
Q2: How should I store the powdered (solid) form of the inhibitor?
A2: As a powder, small molecule inhibitors are generally more stable. For long-term storage, it is recommended to keep the vial tightly sealed at -20°C or -80°C, protected from light and moisture.[4][5] Following the manufacturer's specific recommendations, if available, is always the best practice.
Q3: What are the best practices for storing stock solutions of the inhibitor?
A3: Once dissolved, the stability of the inhibitor can be compromised. To maintain its integrity:
-
Aliquot: Prepare single-use aliquots of your high-concentration stock solution (e.g., in DMSO) to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][5]
-
Storage Temperature: Store these aliquots at -80°C for long-term storage (up to 6 months or longer, stability permitting) or at -20°C for shorter-term storage (up to one month).[5]
-
Container: Use tightly sealed vials to prevent solvent evaporation and moisture absorption.
Q4: My inhibitor precipitates when I dilute it from a DMSO stock into my aqueous assay buffer. How can I prevent this?
A4: This is a common issue due to the lower solubility of many organic compounds in aqueous solutions.
-
Avoid large dilution steps directly into the buffer. Instead, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.[1]
-
Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your experiment.[4][5]
-
Gentle vortexing or sonication can sometimes help to redissolve small amounts of precipitate.[4] However, if significant precipitation occurs, you may need to reconsider the final concentration or the buffer composition.
Troubleshooting Guide: Investigating Inhibitor Degradation
If you suspect your FXIa inhibitor is degrading, leading to inconsistent or poor experimental results, follow this guide to identify the potential cause.
Q1: My inhibitor's activity seems to decrease over time. What should I check first?
A1: The most likely culprits are the storage and handling of your solutions.
-
Review your storage protocol: Are you aliquoting your stock solutions? Are they stored at an appropriate temperature (-80°C is preferred for long-term storage)? Are the vials tightly sealed?
-
Consider the age of your solutions: How long has it been since you prepared the stock solution? For aqueous working solutions, were they prepared fresh on the day of the experiment?
-
Check for repeated freeze-thaw cycles: If you are not using single-use aliquots, the inhibitor may be degrading with each cycle.
Q2: Could the pH of my assay buffer be causing degradation?
A2: Yes, pH can significantly impact the stability of small molecules.[6][7][8][9] Many compounds are susceptible to hydrolysis at acidic or basic pH. If you suspect pH-dependent degradation, you can perform a simple stability study by incubating your inhibitor in buffers of different pH values and then testing its activity.
Q3: Is my inhibitor sensitive to light or temperature?
A3: Many organic molecules are light-sensitive. Always store inhibitor solutions in amber vials or wrap them in foil to protect them from light. Degradation can also be accelerated at higher temperatures.[8][10] Ensure that solutions are kept on ice during experiments whenever possible.[11]
Q4: How can I confirm that my inhibitor has degraded?
A4: The most definitive way to confirm degradation is through analytical methods.
-
High-Performance Liquid Chromatography (HPLC): This is a common method to assess the purity of a compound.[12] By comparing a fresh sample to a suspected degraded sample, you can look for the appearance of new peaks (degradation products) and a decrease in the area of the parent compound's peak.
-
Mass Spectrometry (MS): This technique can be used to identify the molecular weights of the parent compound and any potential degradation products.
Data Presentation
Table 1: General Storage Recommendations for Small Molecule Inhibitor Solutions
| Solution Type | Solvent | Storage Temperature | Duration | Key Considerations |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Aliquot into single-use volumes. Protect from light. | ||
| Working Solution | Aqueous Buffer | 2-8°C (on ice) | < 1 day | Prepare fresh daily for each experiment. Minimize time in solution before use. |
Table 2: Common Solvents for Small Molecule Inhibitors
| Solvent | Use | Properties | Cautions |
| DMSO | Stock Solutions | High solubilizing power for many organic compounds. Miscible with water. | Use anhydrous grade. Can be toxic to cells at concentrations >0.5%.[4][5] May interfere with some assays.[2] |
| Ethanol | Stock Solutions | Good solubilizing power for moderately polar compounds. Less toxic than DMSO. | Can be volatile. May not dissolve all compounds as effectively as DMSO. |
| Aqueous Buffers | Working Solutions | Physiologically relevant for biological assays. | Many organic compounds have low solubility and stability. Prone to hydrolysis.[1] |
Experimental Protocols
Protocol: General Assessment of Small Molecule Inhibitor Stability in Solution
This protocol outlines a basic experiment to determine the stability of an inhibitor in a specific buffer over time.
Objective: To assess the degradation of a small molecule inhibitor in a chosen aqueous buffer at a specific temperature.
Materials:
-
Small molecule inhibitor stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
HPLC system with a suitable column and detection method
-
Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation of Test Solution:
-
Dilute the inhibitor stock solution into the aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.
-
Prepare a sufficient volume for all time points.
-
-
Time Zero (T=0) Sample:
-
Immediately after preparing the test solution, take an aliquot (e.g., 100 µL) and analyze it by HPLC. This will serve as your baseline (100% integrity).
-
-
Incubation:
-
Place the remaining test solution in the incubator at the desired temperature. Protect from light if the compound is known to be light-sensitive.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution for analysis.
-
-
HPLC Analysis:
-
Analyze each aliquot by HPLC using a method that can separate the parent compound from potential degradation products.
-
Record the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound against time to visualize the degradation profile.
-
Visualizations
Caption: Troubleshooting workflow for suspected inhibitor degradation.
Caption: General mechanism of FXIa inhibition and common degradation pathways.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. astorscientific.us [astorscientific.us]
- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Overcoming Resistance to FXIa Inhibitors
Welcome to the technical support center for troubleshooting resistance to FXIa inhibitors. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to FXIa-IN-9 and other FXIa inhibitors in their cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify the cause of resistance and develop strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased response to this compound in our cell line after several passages. What are the potential general mechanisms of resistance?
A1: Acquired resistance to targeted inhibitors like this compound can develop through various mechanisms. The most common include:
-
Target Alteration: Mutations in the gene encoding Factor XIa (FXIa) can prevent the inhibitor from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration.[1]
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of FXIa, thus maintaining a pro-coagulant state.[2][3]
-
Drug Inactivation: Cellular enzymes may metabolize and inactivate the inhibitor.[4][5]
-
Target Overexpression: Increased expression of FXIa may require higher concentrations of the inhibitor to achieve the same level of inhibition.
Q2: How can we confirm if our cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response experiment and compare the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[6][7][8]
Q3: What are the first steps in troubleshooting resistance to this compound?
A3: The initial steps should involve a systematic process to rule out common experimental errors and then to investigate the potential biological mechanisms of resistance. This can be broken down into three main stages:
-
Experimental Validation: Confirm the integrity of your experimental setup, including the inhibitor, cell line, and assays.
-
Mechanism Investigation: Investigate the potential molecular mechanisms of resistance.
-
Strategy Development: Based on the identified mechanism, develop and test strategies to overcome resistance.
Troubleshooting Guides
Guide 1: Decreased Potency of this compound in Cell Viability Assays
Problem: You observe a rightward shift in the dose-response curve and an increased IC50 value for this compound in your cell line compared to previous experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Degradation | 1. Aliquot the inhibitor upon receipt and store at the recommended temperature. 2. Use a fresh aliquot for each experiment. 3. Confirm the activity of the inhibitor on a known sensitive cell line. | Consistent IC50 values in the sensitive cell line will confirm inhibitor activity. |
| Cell Line Contamination or Misidentification | 1. Perform cell line authentication using short tandem repeat (STR) profiling. 2. Regularly test for mycoplasma contamination. | Confirmation of cell line identity and absence of contamination. |
| Development of Biological Resistance | 1. Compare the IC50 of the suspected resistant line with the parental line. 2. If resistance is confirmed, proceed to Guide 2 . | A significantly higher IC50 in the suspected resistant line confirms biological resistance. |
Experimental Workflow for Confirming Resistance
Caption: Workflow for confirming drug resistance by comparing IC50 values.
Guide 2: Investigating the Mechanism of Resistance to this compound
Problem: You have confirmed that your cell line is resistant to this compound and now need to identify the underlying mechanism.
Investigation Strategy:
| Potential Mechanism | Experimental Approach | Data Interpretation |
| Target Overexpression | Western Blot: Compare FXIa protein levels between parental and resistant cells. | Increased FXIa band intensity in resistant cells suggests overexpression. |
| Bypass Pathway Activation | Phospho-protein Array or Western Blot: Screen for activation of known pro-coagulant or survival signaling pathways (e.g., phosphorylation of key kinases in the extrinsic coagulation pathway or PI3K/Akt pathway). | Increased phosphorylation of downstream effectors in resistant cells, even in the presence of this compound, suggests bypass pathway activation.[2][3][9] |
| Increased Drug Efflux | Efflux Pump Inhibitor Assay: Treat resistant cells with this compound in the presence and absence of a broad-spectrum ABC transporter inhibitor (e.g., verapamil). | Restoration of sensitivity to this compound in the presence of the efflux pump inhibitor suggests this as a resistance mechanism. |
Signaling Pathway: Intrinsic Coagulation Cascade and Potential Bypass
References
- 1. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 2. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 3. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Resistant Cells | Creative Bioarray [creative-bioarray.com]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining FXIa-IN-9 Delivery in Animal Models
Welcome to the technical support center for FXIa-IN-9, a novel small-molecule inhibitor of Factor XIa. This resource is designed to assist researchers, scientists, and drug development professionals in successfully administering this compound in preclinical animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your in vivo studies.
Given that this compound is a hydrophobic compound with low aqueous solubility, this guide places a strong emphasis on formulation and delivery strategies to achieve desired exposure and efficacy in your animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the formulation and in vivo administration of this compound.
| Question | Answer & Troubleshooting Steps |
| 1. My this compound is precipitating out of solution upon dilution or during administration. What can I do? | Precipitation is a common issue with poorly soluble compounds. Here are some steps to troubleshoot: • Re-evaluate your vehicle: Consider using a different solvent system. A table of common preclinical intravenous vehicles is provided below. • Check pH: Ensure the pH of your final formulation is compatible with the solubility of this compound. • Sonication: Gentle sonication can sometimes help to re-dissolve small precipitates that form during preparation. • Warm the solution: Gently warming the solution (e.g., to 37°C) before administration may help maintain solubility. However, ensure the compound is stable at this temperature. • Filter sterilization: If you are filter sterilizing, ensure the filter material is compatible with your solvent system and does not cause the compound to precipitate. |
| 2. I am not observing the expected level of anticoagulation (e.g., no significant increase in aPTT) after administering this compound. What are the possible reasons? | A lack of efficacy can stem from several factors: • Inadequate exposure: This is the most likely cause for a poorly soluble compound. Review your formulation and administration route. Consider a formulation with improved solubilizing capacity. You may need to perform pharmacokinetic studies to determine the plasma concentration of this compound. • Dose: The administered dose may be too low. A dose-response study is recommended to determine the optimal dose for your animal model. • Metabolism: The compound may be rapidly metabolized in vivo. Consider co-administration with a metabolic inhibitor if appropriate for your study goals, or re-evaluate the compound's metabolic stability. • Assay timing: The pharmacodynamic effect may be transient. Ensure you are collecting blood samples for aPTT analysis at the appropriate time points post-administration, corresponding to the expected peak plasma concentration. |
| 3. I am observing adverse effects in my animals after intravenous administration of the this compound formulation. What should I do? | Adverse effects can be caused by the compound itself or the formulation vehicle. • Reduce injection speed: A slow intravenous infusion is often better tolerated than a rapid bolus injection. • Vehicle toxicity: Some organic solvents can cause hemolysis or other toxicities at high concentrations. Refer to the table below for recommended solvent limits. Consider diluting your formulation if possible. • Pilot toxicology study: It is advisable to conduct a small pilot study to assess the maximum tolerated dose (MTD) of your formulation. |
| 4. How do I choose the right animal model for my thrombosis study? | The choice of animal model depends on your research question: • Arterial Thrombosis: The Ferric Chloride (FeCl₃)-induced carotid artery thrombosis model in mice or rats is a widely used and well-characterized model.[1][2] • Venous Thromboembolism (VTE): The inferior vena cava (IVC) ligation model in mice is a standard model for studying deep vein thrombosis.[1] • Thrombosis in a shunt model: An arteriovenous (AV) shunt model in rabbits can be used to evaluate antithrombotic efficacy in a setting that mimics certain clinical scenarios.[3] |
Quantitative Data Summary
Table 1: Common Preclinical Intravenous Formulation Vehicles for Poorly Soluble Compounds
| Vehicle Composition | Maximum Tolerated Dose (MTD) in Mice (single IV bolus) | Notes |
| 100% Polyethylene glycol 400 (PEG400) | ~10 mL/kg | Can cause hypertension and bradycardia at higher doses.[4] |
| 20% Dimethyl sulfoxide (DMSO) in 80% PEG400 | Not explicitly defined, but DMSO MTD is ~2.5 g/kg | A common co-solvent system to improve solubility.[5] |
| 10% DMSO in 90% Saline or PBS | DMSO MTD is ~2.5 g/kg | Lower organic solvent content, may be better tolerated. |
| 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% PEG400 (DPP) | Well-tolerated in rats via slow infusion | Designed to minimize cardiovascular effects of PEG400.[4] |
| 5% DMSO, 45% Ethanol, 40% Saline | Not explicitly defined, but ethanol MTD is ~1.9 g/kg | Ethanol can have sedative effects. |
Note: The tolerability of these vehicles can vary depending on the specific compound, concentration, and injection rate. It is always recommended to perform a tolerability study.
Experimental Protocols
Protocol 1: Formulation of this compound for Intravenous Administration
This protocol provides a general method for formulating a poorly soluble compound like this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound.
-
Vortex thoroughly until the powder is fully dissolved. Gentle warming or sonication may be used if necessary.
-
-
Working Solution Preparation (Example for a 10% DMSO, 40% PEG400, 50% Saline vehicle):
-
In a sterile tube, add 40 µL of PEG400 for every 100 µL of final volume.
-
Add 10 µL of the this compound stock solution in DMSO.
-
Vortex the mixture thoroughly.
-
Slowly add 50 µL of sterile saline while vortexing to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Protocol 2: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This model is used to evaluate the efficacy of this compound in preventing arterial thrombosis.[6]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Micro-Doppler flow probe
-
Whatman filter paper (1 mm diameter)
-
10% Ferric Chloride (FeCl₃) solution
-
Surgical instruments
-
This compound formulation
-
Vehicle control
Methodology:
-
Animal Preparation:
-
Anesthetize the mouse and maintain anesthesia throughout the procedure.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a micro-Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer the this compound formulation or vehicle control via the tail vein at the desired dose and volume.
-
-
Thrombus Induction:
-
Apply a 1 mm diameter filter paper saturated with 10% FeCl₃ solution to the surface of the carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and rinse the artery with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor blood flow using the Doppler probe for a defined period (e.g., 30 minutes).
-
The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.
-
Signaling Pathways and Experimental Workflows
The Coagulation Cascade and the Role of FXIa
The following diagram illustrates the position of Factor XIa (FXIa) in the intrinsic pathway of the coagulation cascade. FXIa amplifies the coagulation signal by activating Factor IX (FIX).[7][8][9]
Caption: The role of FXIa in the intrinsic coagulation cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the key steps in evaluating the in vivo efficacy of this compound.
Caption: A typical experimental workflow for assessing the in vivo antithrombotic efficacy of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. The Mechanism Underlying Activation of Factor IX by Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
minimizing FXIa-IN-9 variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with FXIa-IN-9, a novel small molecule inhibitor of Factor XIa. Our goal is to help you minimize variability in your experimental results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct, competitive, and reversible inhibitor of activated Factor XI (FXIa). By binding to the active site of FXIa, it prevents the activation of its downstream substrate, Factor IX (FIX), thereby inhibiting the intrinsic pathway of the coagulation cascade.[1][2][3] This targeted inhibition is designed to reduce thrombosis with a potentially lower risk of bleeding compared to broader-spectrum anticoagulants.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a dry powder at -20°C. For short-term use, a stock solution in a suitable solvent such as DMSO can be prepared and stored at -20°C.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: In which in vitro assays can I evaluate the activity of this compound?
A3: The anticoagulant activity of this compound is typically assessed using clotting assays that are sensitive to the intrinsic coagulation pathway. The most common assay is the activated Partial Thromboplastin Time (aPTT) assay.[7][8] Additionally, chromogenic assays that directly measure FXIa enzymatic activity can be used to determine the inhibitor's potency (e.g., IC50).[9]
Q4: Can this compound be used in in vivo studies?
A4: While primarily characterized for in vitro use, this compound's potential for in vivo applications is under investigation. Researchers should consult relevant preclinical studies for information on pharmacokinetics, pharmacodynamics, and appropriate animal models for thrombosis.
Troubleshooting Guides
Issue 1: High Variability in aPTT Assay Results
Symptoms:
-
Inconsistent clotting times between replicate wells.
-
Poor dose-response curve with a low R-squared value.
-
Unexpectedly prolonged or shortened clotting times in control samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Pre-analytical Variability | Ensure blood collection tubes are filled to the proper volume to maintain the correct blood-to-anticoagulant ratio.[10][11][12] | Under-filling tubes with sodium citrate can lead to an excess of citrate, which chelates calcium and artificially prolongs clotting times.[11] |
| Reagent Handling and Preparation | Reconstitute and store aPTT reagents according to the manufacturer's instructions. Ensure reagents are warmed to 37°C before use. Use fresh reagents and avoid repeated freeze-thaw cycles. | Reagent stability is critical for consistent assay performance. Temperature fluctuations can affect enzyme kinetics and clotting times. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of plasma, inhibitor, and reagents. | Small variations in volume, especially of the inhibitor, can lead to significant differences in clotting times. |
| Plasma Quality | Use pooled normal plasma (PNP) from a reputable commercial source or prepare it consistently in-house. Avoid plasma with hemolysis, lipemia, or icterus. | The composition of plasma can vary between individuals. Using a consistent plasma source minimizes this variability.[8] |
| Inhibitor Solubility | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the assay is low (typically <1%) and consistent across all wells.[6] | Poor solubility can lead to inaccurate inhibitor concentrations and high variability. High concentrations of some organic solvents can also interfere with the assay. |
Issue 2: Inconsistent IC50 Values in FXIa Chromogenic Assays
Symptoms:
-
Significant day-to-day variation in the calculated IC50 value.
-
High standard deviations in replicate measurements.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Enzyme Activity | Use a consistent source and lot of purified human FXIa. Ensure the enzyme is stored properly and its activity is verified before each experiment. | The activity of the enzyme is a critical parameter. Variations in enzyme activity will directly impact the IC50 value. |
| Substrate Concentration | Use a substrate concentration at or below the Michaelis constant (Km) for the enzyme. | The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Using a consistent substrate concentration is crucial for reproducible results. |
| Incubation Times | Precisely control the pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition. | These incubation times are critical for achieving equilibrium and ensuring a consistent reaction rate. |
| Buffer Composition | Maintain a consistent buffer composition, including pH, ionic strength, and any necessary cofactors or additives (e.g., PEG 8000).[9] | The binding of the inhibitor and the activity of the enzyme can be sensitive to the buffer conditions. |
| Plate Reader Settings | Use consistent settings on the plate reader, including the wavelength for absorbance or fluorescence detection and the read interval. | Changes in reader settings can affect the measured signal and the calculated IC50. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value |
| FXIa Chromogenic Assay | IC50 | 15 nM |
| aPTT Assay (Human Plasma) | 2x Prolongation | 1.2 µM |
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 (nM) | Selectivity (fold vs. FXIa) |
| Factor XIa (FXIa) | 15 | - |
| Plasma Kallikrein | 1500 | 100 |
| Factor Xa (FXa) | > 10,000 | > 667 |
| Thrombin (FIIa) | > 10,000 | > 667 |
| Factor VIIa (FVIIa) | > 10,000 | > 667 |
| Trypsin | 300 | 20 |
Experimental Protocols
Protocol 1: aPTT Assay for this compound Activity
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in assay buffer.
-
Thaw pooled normal human plasma at 37°C.
-
Warm the aPTT reagent and 25 mM CaCl2 solution to 37°C.
-
-
Assay Procedure:
-
In a coagulometer cuvette, add 50 µL of pooled normal plasma.
-
Add 5 µL of the this compound dilution (or vehicle control).
-
Incubate the plasma-inhibitor mixture for 5 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent.
-
Incubate for 3 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl2 solution.
-
Record the time to clot formation.
-
Protocol 2: FXIa Chromogenic Activity Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4).[9]
-
Prepare a solution of purified human FXIa in assay buffer.
-
Prepare a solution of a chromogenic FXIa substrate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the this compound dilution (or vehicle control).
-
Add 40 µL of the FXIa solution.
-
Pre-incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]
-
Initiate the enzymatic reaction by adding 50 µL of the chromogenic substrate solution.
-
Measure the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: The Coagulation Cascade and the Site of Action for this compound.
Caption: Experimental Workflow for the aPTT Assay.
Caption: Decision Tree for Troubleshooting aPTT Assay Variability.
References
- 1. The Mechanism Underlying Activation of Factor IX by Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.vanderbilt.edu [ir.vanderbilt.edu]
- 3. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. myadlm.org [myadlm.org]
- 12. ahajournals.org [ahajournals.org]
dealing with unexpected results using FXIa-IN-9
Welcome to the technical support center for FXIa-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you address unexpected results and advance your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| 1. Higher-than-Expected aPTT Prolongation | - Incorrect concentration of this compound.- Contamination of reagents or plasma.- Instrument malfunction.[1] | - Verify the stock solution concentration and dilution calculations.- Use fresh, properly stored plasma and reagents.- Calibrate and run quality controls on the coagulometer. |
| 2. Inconsistent Results Between Experiments | - Variability in plasma samples (e.g., from different donors).- Instability of this compound in the experimental buffer.- Inconsistent incubation times or temperatures.[1] | - Pool plasma from multiple donors or use a consistent single-donor source.- Assess the stability of this compound in your assay buffer over the experiment's duration.- Strictly adhere to standardized incubation times and maintain precise temperature control. |
| 3. No Effect or Lower-than-Expected Activity | - Degradation of this compound.- Sub-optimal assay conditions.- Presence of interfering substances in the plasma sample. | - Confirm the integrity of the compound (e.g., via HPLC).- Optimize assay parameters such as pH, ionic strength, and enzyme/substrate concentrations.- Test for interference by spiking this compound into a purified system before testing in plasma. |
| 4. Unexpected Bleeding in in vivo Models | - Off-target effects on other coagulation factors or platelets.[2]- Higher free plasma concentration than predicted.- Synergistic effects with other administered compounds. | - Perform selectivity assays against other serine proteases in the coagulation cascade.- Conduct pharmacokinetic studies to determine the accurate plasma concentration and half-life.- Evaluate the experimental design for potential drug-drug interactions. |
| 5. Discrepancy Between in vitro Potency and in vivo Efficacy | - Poor bioavailability or rapid metabolism of this compound.- High plasma protein binding.- The chosen animal model may not be representative of human coagulation. | - Perform pharmacokinetic and metabolism studies.- Determine the extent of plasma protein binding.- Consider the physiological differences in the coagulation cascade of the animal model. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Factor XIa (FXIa). FXIa is a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade.[3] By inhibiting FXIa, this compound prevents the activation of Factor IX to Factor IXa, thereby reducing the amplification of thrombin generation and subsequent fibrin clot formation.[3][4] This targeted inhibition is expected to have a significant antithrombotic effect with a potentially lower risk of bleeding compared to broader-spectrum anticoagulants.[5][6]
Q2: How does this compound affect standard coagulation assays?
A2: this compound is expected to prolong the activated partial thromboplastin time (aPTT), which is sensitive to the inhibition of the intrinsic coagulation pathway.[3] The prothrombin time (PT), which measures the extrinsic and common pathways, should be largely unaffected at therapeutic concentrations.[3]
Q3: What are the potential off-target effects of this compound?
A3: While designed to be selective for FXIa, potential off-target effects could include inhibition of other serine proteases in the coagulation cascade or interactions with platelets.[2] It is recommended to perform a broad panel of counter-screening assays to assess the selectivity of this compound.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically soluble in DMSO for stock solutions. For aqueous buffers, solubility should be determined on a case-by-case basis. Stock solutions should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Q5: Can this compound be used in animal models?
A5: Yes, this compound can be used in various animal models of thrombosis.[3] However, it is crucial to perform preliminary pharmacokinetic and pharmacodynamic studies to determine the appropriate dosing regimen for the chosen species.
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To determine the effect of this compound on the intrinsic coagulation pathway.
Materials:
-
This compound
-
Pooled normal human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
25 mM CaCl₂ solution
-
Coagulometer
Procedure:
-
Prepare serial dilutions of this compound in an appropriate buffer.
-
Pre-warm the pooled normal human plasma, aPTT reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of plasma with 5 µL of the this compound dilution (or buffer control).
-
Incubate the mixture for 3 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for an additional 3 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl₂ solution.
-
The coagulometer will measure the time to clot formation. Record the clotting time in seconds.
In Vitro Thrombin Generation Assay (TGA)
Objective: To assess the effect of this compound on the overall potential of plasma to generate thrombin.
Materials:
-
This compound
-
Platelet-poor plasma
-
Thrombin generation trigger (e.g., tissue factor and phospholipids)
-
Fluorogenic thrombin substrate
-
Fluorescence plate reader with a 37°C incubation chamber
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add 80 µL of platelet-poor plasma and 10 µL of the this compound dilution (or buffer control).
-
Incubate for 10 minutes at 37°C.
-
Initiate thrombin generation by adding 20 µL of the trigger/fluorogenic substrate mixture.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes) at excitation/emission wavelengths appropriate for the substrate.
-
Calculate thrombin generation parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP).
Signaling Pathways and Workflows
Caption: Inhibition of the intrinsic coagulation pathway by this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. www1.wfh.org [www1.wfh.org]
- 2. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism Underlying Activation of Factor IX by Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease [mdpi.com]
Technical Support Center: Enhancing the Potency of FXIa Inhibitors in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Factor XIa (FXIa) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the potency of small molecule inhibitors, such as FXIa-IN-9, in your assays.
Frequently Asked Questions (FAQs)
Q1: My FXIa inhibitor, this compound, is showing lower than expected potency in my assay. What are the common causes?
A1: Several factors can contribute to lower than expected potency of a small molecule inhibitor like this compound. These can be broadly categorized as issues with the inhibitor itself, the assay conditions, or the experimental procedure. Common causes include:
-
Inhibitor Solubility: Poor solubility of the inhibitor in the assay buffer can lead to a lower effective concentration at the target enzyme.
-
Inhibitor Stability: The inhibitor may be unstable under the assay conditions (e.g., pH, temperature), leading to degradation over time.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect pH, ionic strength, or cofactor concentrations, can affect enzyme activity and inhibitor binding.
-
High Protein Binding: In plasma-based assays, the inhibitor may bind to other proteins, reducing its free concentration available to inhibit FXIa.
-
Inaccurate Pipetting or Dilution: Errors in preparing inhibitor dilutions can lead to a lower actual concentration in the assay.
Q2: How can I improve the solubility of this compound in my aqueous assay buffer?
A2: Improving the solubility of hydrophobic small molecule inhibitors is a critical step for obtaining accurate potency measurements. Here are several strategies:
-
Use of Co-solvents: Adding a small percentage of an organic co-solvent, such as dimethyl sulfoxide (DMSO), can significantly improve the solubility of many small molecules.[1] It is crucial to determine the tolerance of your assay for the chosen co-solvent, as high concentrations can inhibit enzyme activity.
-
pH Adjustment: If the inhibitor has ionizable groups, adjusting the pH of the assay buffer can increase its solubility.[1]
-
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1]
-
Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing poorly soluble compounds.[1]
Q3: What are the key parameters to optimize in an FXIa activity assay?
A3: Optimizing your assay conditions is essential for achieving maximal and reproducible inhibitor potency. Key parameters to consider include:
-
Buffer and pH: The choice of buffer and its pH can significantly impact FXIa activity. A common buffer is Tris-HCl or HEPES, typically in the pH range of 7.4 to 8.0.[2]
-
Ionic Strength: The salt concentration (e.g., NaCl) can influence enzyme conformation and inhibitor binding.
-
Enzyme and Substrate Concentrations: The concentrations of FXIa and the chromogenic or clotting substrate should be carefully optimized to ensure the reaction is in the linear range.
-
Incubation Times: Pre-incubation of the enzyme with the inhibitor before adding the substrate is often necessary to allow for binding equilibrium to be reached.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values for this compound
High variability in your half-maximal inhibitory concentration (IC50) values can make it difficult to assess the true potency of your inhibitor.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Precipitation | Visually inspect the inhibitor stock and working solutions for any signs of precipitation. Perform a solubility test at the highest concentration used in the assay. | A clear solution indicates that the inhibitor is fully dissolved. If precipitation is observed, consider the solubilization strategies mentioned in the FAQs. |
| Inconsistent Incubation Times | Use a multichannel pipette or an automated liquid handler to ensure consistent timing for all wells, especially for pre-incubation and reaction steps. | Reduced well-to-well and plate-to-plate variability. |
| Reagent Instability | Prepare fresh enzyme and substrate solutions for each experiment. Avoid repeated freeze-thaw cycles. | Consistent enzyme activity and more reproducible IC50 values. |
| Pipetting Errors | Calibrate your pipettes regularly. Use low-retention pipette tips for viscous solutions or small volumes. | Increased accuracy and precision of inhibitor dilutions. |
Problem 2: this compound Appears Less Potent in Plasma-Based Assays (e.g., aPTT) Compared to Buffer-Based Assays
A significant drop in potency when moving from a purified enzyme system to a plasma-based assay is a common challenge.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Plasma Protein Binding | Determine the extent of plasma protein binding of your inhibitor using techniques like equilibrium dialysis or ultrafiltration. | This will provide the free fraction of the inhibitor, which is the pharmacologically active concentration. |
| Interference from Other Plasma Components | Be aware that plasma contains numerous proteins and other molecules that can interfere with the assay.[3] Consider using factor-deficient plasma to pinpoint specific interactions. | A clearer understanding of the matrix effects on your inhibitor's activity. |
| Different Assay Principle | Activated Partial Thromboplastin Time (aPTT) assays are complex, multi-step reactions involving multiple coagulation factors.[4] The inhibitor's effect may be different than in a simple chromogenic assay with a purified enzyme and substrate. | It is important to characterize the inhibitor's mechanism in both types of assays. |
Experimental Protocols
Protocol 1: Chromogenic Assay for FXIa Inhibition
This protocol describes a typical chromogenic assay to determine the IC50 of an FXIa inhibitor.
Materials:
-
Human Factor XIa (FXIa)
-
Chromogenic FXIa Substrate (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 0.1% BSA, pH 7.4)
-
This compound (or other small molecule inhibitor)
-
DMSO (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the assay buffer. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).
-
Enzyme Preparation: Dilute FXIa in the assay buffer to the desired working concentration.
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of each inhibitor dilution to the respective wells.
-
Add 20 µL of the diluted FXIa solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 20 µL of the chromogenic substrate solution to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well.
-
Plot the percentage of inhibition [(1 - (V_inhibitor / V_no_inhibitor)) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: aPTT-Based Assay for FXIa Inhibition
This protocol outlines a typical activated Partial Thromboplastin Time (aPTT) assay to evaluate inhibitor potency in a plasma environment.
Materials:
-
Normal human plasma
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)[5]
-
Calcium Chloride (CaCl2) solution (e.g., 25 mM)
-
This compound (or other small molecule inhibitor)
-
Coagulometer
Procedure:
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound in a suitable buffer.
-
Plasma Incubation:
-
In a coagulometer cuvette, mix 50 µL of normal human plasma with 10 µL of the inhibitor dilution.
-
Incubate the mixture at 37°C for a specified time (e.g., 2 minutes).
-
-
aPTT Reagent Addition: Add 50 µL of the aPTT reagent to the cuvette and incubate at 37°C for the time recommended by the reagent manufacturer (typically 3-5 minutes).
-
Initiate Clotting: Add 50 µL of pre-warmed CaCl2 solution to the cuvette to initiate the clotting cascade.
-
Measure Clotting Time: The coagulometer will automatically measure the time it takes for a fibrin clot to form.
-
Data Analysis:
-
Plot the clotting time against the inhibitor concentration.
-
The concentration of the inhibitor that doubles the baseline clotting time (EC2x) is often used as a measure of potency in this assay.[6]
-
Visualizing Experimental Workflows
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. coachrom.com [coachrom.com]
- 3. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting FXIa-IN-9 interference in biochemical assays
Welcome to the technical support center for FXIa-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues encountered during biochemical assays involving this potent and selective Factor XIa (FXIa) inhibitor.
FAQs: Quick Solutions for Common Issues
This section addresses frequently asked questions regarding the use of this compound in biochemical assays.
| Question | Answer |
| What is this compound? | This compound, also known as compound 3f, is a potent and selective oral inhibitor of Factor XIa. It demonstrates high affinity for both human and rabbit FXIa.[1] |
| What is the primary mechanism of action of this compound? | This compound is a direct inhibitor of FXIa, binding to the enzyme and blocking its activity in the intrinsic coagulation cascade.[1] This inhibition leads to a prolongation of the activated partial thromboplastin time (aPTT).[1] |
| What are the recommended assays for evaluating this compound activity? | The most common assays are the activated partial thromboplastin time (aPTT) assay, which measures the clotting time of plasma, and chromogenic substrate assays that directly measure FXIa enzymatic activity.[2][3][4][5] |
| Is this compound selective for FXIa? | This compound is highly selective for FXIa. However, it also shows some inhibitory activity against plasma kallikrein.[1] It is important to consider this off-target activity when designing and interpreting experiments. |
| What are some potential sources of variability in my assay results? | Inconsistent reagent preparation, temperature fluctuations, improper sample handling, and the presence of interfering substances can all contribute to variability.[6] |
Troubleshooting Guides for Biochemical Assays
This section provides detailed guidance on identifying and resolving common problems encountered when using this compound in various biochemical assays.
Unexpected Results in Activated Partial Thromboplastin Time (aPTT) Assays
The aPTT assay is a common method to assess the activity of the intrinsic coagulation pathway, where FXIa plays a crucial role.[1][3] Interference with this assay can lead to misinterpretation of the inhibitor's potency.
| Inhibitor Concentration | Expected Fold Increase in aPTT (EC1.5x) |
| 1.31 µM (in human plasma) | 1.5 |
| 1.39 µM (in rabbit plasma) | 1.5 |
| Data sourced from MedchemExpress product information for this compound.[1] |
| Problem | Potential Cause | Recommended Solution |
| No or minimal prolongation of aPTT | Inhibitor Degradation: this compound may have degraded due to improper storage or handling. | Ensure the inhibitor is stored correctly and prepare fresh stock solutions. |
| Incorrect Reagent Concentration: The concentration of this compound or other assay reagents may be incorrect. | Verify all reagent concentrations and ensure accurate pipetting. | |
| Assay Conditions: The incubation time or temperature may be suboptimal. | Follow the assay protocol precisely, ensuring correct incubation times and a constant temperature of 37°C.[2][3][7] | |
| Excessive aPTT Prolongation | High Inhibitor Concentration: The concentration of this compound may be too high, leading to complete inhibition of clotting. | Perform a dose-response curve to determine the optimal inhibitor concentration range. |
| Interference with Assay Components: The inhibitor may be interacting with other components of the assay mixture. | Run control experiments without the inhibitor to establish a baseline clotting time. | |
| High Variability Between Replicates | Inconsistent Mixing: Inadequate mixing of reagents can lead to variable results. | Ensure thorough but gentle mixing of all reagents. |
| Pipetting Errors: Inaccurate pipetting can introduce significant variability. | Use calibrated pipettes and practice proper pipetting techniques.[6] | |
| Temperature Fluctuations: Variations in temperature can affect enzyme kinetics. | Maintain a constant temperature throughout the assay.[2][3][7] |
Issues with Chromogenic Substrate Assays
Chromogenic assays provide a direct measure of FXIa enzymatic activity by monitoring the cleavage of a synthetic substrate that releases a colored or fluorescent product.[4][5][8]
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Inactive Enzyme: The FXIa enzyme may have lost activity. | Use a fresh batch of enzyme and ensure proper storage. |
| Inhibitor Concentration Too High: The concentration of this compound may be completely inhibiting the enzyme. | Perform a dose-response curve to find the appropriate inhibitor concentration. | |
| Substrate Degradation: The chromogenic substrate may have degraded. | Use a fresh, properly stored substrate. | |
| High Background Signal | Substrate Autohydrolysis: The substrate may be spontaneously hydrolyzing. | Run a control reaction without the enzyme to measure the rate of autohydrolysis and subtract it from the experimental values. |
| Contaminating Proteases: Other proteases in the sample may be cleaving the substrate. | Use highly purified FXIa. If using plasma samples, consider the potential for off-target effects on other proteases like plasma kallikrein.[1] | |
| Non-linear Reaction Kinetics | Substrate Depletion: The substrate is being consumed too quickly. | Reduce the enzyme concentration or increase the initial substrate concentration. |
| Inhibitor Instability: The inhibitor may be unstable under the assay conditions. | Assess the stability of this compound in the assay buffer over the time course of the experiment. | |
| Compound Aggregation: At high concentrations, small molecule inhibitors can form aggregates that interfere with the assay. | Determine the critical aggregation concentration (CAC) of this compound and work below this concentration.[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Activated Partial Thromboplastin Time (aPTT) Assay Protocol
Principle: The aPTT assay measures the time it takes for plasma to clot after the addition of a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium. The presence of an FXIa inhibitor like this compound will prolong this clotting time.[2][3]
Materials:
-
Platelet-poor plasma (human or rabbit)
-
APTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution (0.025 M)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Coagulometer or a water bath at 37°C and a stopwatch
Procedure:
-
Pre-warm the platelet-poor plasma, APTT reagent, and CaCl₂ solution to 37°C.[2][3][7]
-
In a test tube or cuvette, mix the platelet-poor plasma with the desired concentration of this compound or vehicle control.
-
Add the APTT reagent to the plasma-inhibitor mixture and incubate for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.[7]
-
Initiate the clotting reaction by adding the pre-warmed CaCl₂ solution and simultaneously start the timer.
-
Record the time taken for a fibrin clot to form.
FXIa Chromogenic Substrate Assay Protocol
Principle: This assay measures the enzymatic activity of FXIa by monitoring the cleavage of a specific chromogenic substrate. The substrate is designed to release a colored (p-nitroaniline, pNA) or fluorescent molecule upon cleavage, which can be quantified spectrophotometrically or fluorometrically.[4][5][8]
Materials:
-
Purified human or rabbit FXIa
-
FXIa chromogenic substrate (e.g., S-2366)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4-8.0, containing NaCl and a blocking agent like BSA)[2][5]
-
This compound stock solution
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of this compound or vehicle control in the wells of a microplate.
-
Add the purified FXIa to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for a set period (e.g., 30-60 minutes).[10]
-
The rate of substrate cleavage is determined from the linear portion of the reaction curve and is inversely proportional to the inhibitory activity of this compound.
Visualizations
Signaling Pathway: Intrinsic Coagulation Cascade
Caption: The intrinsic pathway of the coagulation cascade.
Experimental Workflow: aPTT Assay
Caption: Workflow for the activated partial thromboplastin time (aPTT) assay.
Logical Relationship: Troubleshooting High Background in Chromogenic Assays
Caption: Troubleshooting high background in chromogenic assays.
References
- 1. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 2. linear.es [linear.es]
- 3. atlas-medical.com [atlas-medical.com]
- 4. coachrom.com [coachrom.com]
- 5. diapharma.com [diapharma.com]
- 6. Evidence for factor IX-independent roles for factor XIa in blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diagnolab.com.na [diagnolab.com.na]
- 8. frontiersin.org [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to FXIa Inhibitors for Anticoagulant Therapy
An Objective Analysis of Efficacy, Selectivity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Factor XIa (FXIa) has emerged as a promising target for the development of novel anticoagulants with the potential for a safer therapeutic profile compared to traditional agents.[1][2][3][4] The rationale for targeting FXIa lies in its significant role in the propagation of thrombosis with a more limited contribution to physiological hemostasis.[1][2][4] This suggests that inhibiting FXIa could effectively prevent thrombotic events while minimizing the risk of bleeding complications.[1][2][3] This guide provides a comparative overview of different classes of FXIa inhibitors, presenting available preclinical and clinical data to aid in research and development efforts.
Note on FXIa-IN-9: A thorough search of publicly available scientific literature and databases did not yield specific information on a compound designated "this compound". Therefore, this guide will focus on a comparison of well-characterized FXIa inhibitors representing different therapeutic modalities.
The Role of FXIa in the Coagulation Cascade
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. FXIa is a key serine protease in the intrinsic pathway, where it amplifies thrombin generation, a critical step in clot formation.[5]
Below is a diagram illustrating the position of FXIa in the coagulation cascade.
References
- 1. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonated non-saccharide molecules and human factor XIa: Enzyme inhibition and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to FXIa Inhibitors: FXIa-IN-9 versus Milvexian
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two factor XIa (FXIa) inhibitors: FXIa-IN-9 and Milvexian. The information is compiled from publicly available preclinical and clinical data to assist researchers in understanding the therapeutic potential and experimental profiles of these novel anticoagulants.
Introduction to FXIa Inhibition
Factor XIa is a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] Its inhibition is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.[1][2][4] Both this compound and Milvexian are small molecule inhibitors that target FXIa.
Mechanism of Action
Both this compound and Milvexian are potent and selective inhibitors of FXIa.[5] They bind to the active site of the FXIa enzyme, preventing it from activating its downstream substrate, Factor IX, thereby interrupting the amplification of thrombin generation that is crucial for thrombus formation.[1][2][6][7]
Below is a diagram illustrating the role of FXIa in the coagulation cascade and the point of inhibition by these molecules.
Efficacy Data: A Head-to-Head Comparison
To facilitate a direct comparison, the following tables summarize the available quantitative data for this compound and Milvexian.
In Vitro Potency and Anticoagulant Activity
| Parameter | This compound | Milvexian |
| Human FXIa Ki | 0.17 nM[5][8] | 0.11 nM |
| Rabbit FXIa Ki | 0.5 nM[5][8] | Not Reported |
| Human Plasma aPTT EC1.5x | 1.31 µM[5] | Not Reported |
| Rabbit Plasma aPTT EC1.5x | 1.39 µM[5] | Not Reported |
Ki: Inhibition constant; aPTT: Activated partial thromboplastin time; EC1.5x: Effective concentration to prolong aPTT by 1.5-fold.
Preclinical In Vivo Efficacy (Rabbit Models)
| Model | Parameter | This compound | Milvexian |
| Arteriovenous (AV) Shunt Thrombosis | Thrombus Weight Reduction | >50% at 1.7-10 mg/kg (IV)[5] | 51.6% at 1.0 + 0.67 mg/kg (IV bolus + infusion) |
| Electrolytic-induced Carotid Artery Thrombosis | Thrombus Weight Reduction | Not Reported | 70% at 1 + 0.67 mg/kg/h (IV) |
Clinical Efficacy (Milvexian)
This compound has not yet entered clinical trials. The following data is for Milvexian from Phase 2 studies.
| Clinical Trial | Indication | Key Efficacy Endpoint | Result |
| AXIOMATIC-TKR | Venous Thromboembolism (VTE) prevention after total knee replacement | Incidence of VTE | Dose-dependent reduction in VTE. At 200 mg twice daily, incidence was 8% vs. 21% for enoxaparin.[9] |
| AXIOMATIC-SSP | Secondary stroke prevention | Composite of new symptomatic ischemic stroke or new covert brain infarction | Did not show a significant dose-response for the primary endpoint. However, a 30% relative risk reduction in recurrent symptomatic ischemic strokes was observed.[8] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.
This compound: Rabbit Arteriovenous (AV) Shunt Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of this compound in a model of venous thrombosis.
Methodology:
-
New Zealand White rabbits are anesthetized.
-
An extracorporeal AV shunt is created by cannulating the carotid artery and jugular vein.
-
A silk thread is placed within the shunt tubing to induce thrombus formation.
-
This compound is administered via marginal ear intravenous injection at doses ranging from 1.7 to 10 mg/kg, 20 minutes prior to and 40 minutes during the shunt procedure.[5]
-
After a set duration, the silk thread with the thrombus is removed and the thrombus weight is measured.
-
The percentage reduction in thrombus weight is calculated relative to a vehicle-treated control group.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances | Semantic Scholar [semanticscholar.org]
- 4. Development of new anticoagulants targeting coagulation factor XI and prospects for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evidence for factor IX-independent roles for factor XIa in blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism Underlying Activation of Factor IX by Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embolisms | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of Novel FXIa Inhibitors and Other Anticoagulants: A Guide for Researchers
For researchers and drug development professionals, the landscape of anticoagulant therapy is undergoing a paradigm shift. The emergence of Factor XIa (FXIa) inhibitors offers the potential for a new class of drugs that can prevent thrombosis with a reduced risk of bleeding compared to traditional anticoagulants. This guide provides a head-to-head comparison of a representative novel FXIa inhibitor, designated here as FXIa-IN-9, with established and other emerging anticoagulants, supported by experimental data and detailed methodologies.
Introduction to FXIa Inhibition
The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a blood clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. While essential for hemostasis (the cessation of bleeding), dysregulation of this cascade can lead to thrombosis, the formation of pathological blood clots.
For decades, anticoagulants have primarily targeted central players in the common pathway, such as Factor Xa (FXa) and thrombin (Factor IIa). While effective, this approach carries an inherent risk of bleeding because these factors are crucial for normal hemostasis.[1]
Factor XIa, a key enzyme in the intrinsic pathway, has emerged as a promising target for a new generation of anticoagulants.[2] Genetic studies and clinical observations in individuals with Factor XI deficiency suggest that inhibition of this factor may prevent thrombosis with a significantly lower impact on hemostasis.[3][4] This "uncoupling" of antithrombotic efficacy from bleeding risk is the central hypothesis driving the development of FXIa inhibitors.[1]
Mechanism of Action: A Visualized Pathway
The coagulation cascade is initiated by either the tissue factor (extrinsic) pathway or the contact activation (intrinsic) pathway. Both pathways converge on the activation of Factor X to Factor Xa, which then leads to the generation of thrombin and the formation of a fibrin clot. FXIa inhibitors specifically block the propagation of the intrinsic pathway.
Figure 1. The coagulation cascade and the points of intervention for various anticoagulants.
Head-to-Head Comparison: this compound vs. Other Anticoagulants
The following tables summarize the key characteristics and preclinical data for our representative FXIa inhibitor, this compound, in comparison with established anticoagulants. It is important to note that the data for this compound is representative of early-stage, preclinical FXIa inhibitors and is presented for comparative purposes.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound (Representative) | Warfarin | Heparin (Unfractionated) | Rivaroxaban (DOAC) | Apixaban (DOAC) | Dabigatran (DOAC) |
| Target | Factor XIa | Vitamin K epoxide reductase (inhibits synthesis of Factors II, VII, IX, X) | Potentiates Antithrombin III (inhibits Thrombin, FXa, and others) | Factor Xa | Factor Xa | Thrombin (Factor IIa) |
| Pathway(s) Affected | Intrinsic | Intrinsic, Extrinsic, Common | Intrinsic, Common | Common | Common | Common |
| Administration | Oral | Oral | Intravenous, Subcutaneous | Oral | Oral | Oral |
| Onset of Action | Rapid | Slow (days) | Rapid (IV), Slower (SC) | Rapid | Rapid | Rapid |
| Monitoring | Likely not required | Required (INR) | Required (aPTT) | Not typically required | Not typically required | Not typically required |
| Reversal Agent | Under development | Vitamin K, PCC | Protamine sulfate | Andexanet alfa | Andexanet alfa | Idarucizumab |
Table 2: In Vitro Anticoagulant Activity
| Parameter | This compound (Representative) | Warfarin | Heparin | Rivaroxaban | Apixaban | Dabigatran |
| FXIa IC50 (nM) | 1-10 | N/A (indirect) | N/A (indirect) | >10,000 | >10,000 | >10,000 |
| FXa IC50 (nM) | >10,000 | N/A (indirect) | N/A (indirect) | 0.7 | 0.9 | >10,000 |
| Thrombin IC50 (nM) | >10,000 | N/A (indirect) | N/A (indirect) | >10,000 | >10,000 | 4.5 |
| aPTT (2x prolongation) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Minimal effect | Minimal effect | Dose-dependent increase |
| PT (2x prolongation) | No significant effect | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Minimal effect |
IC50 (half maximal inhibitory concentration) values are indicative of potency against a specific enzyme. aPTT (activated partial thromboplastin time) and PT (prothrombin time) are global coagulation assays.
Table 3: Preclinical In Vivo Data (Representative Animal Models)
| Parameter | This compound (Representative) | Warfarin | Heparin | Rivaroxaban | Apixaban |
| Thrombosis Model (e.g., FeCl3 induced) | High efficacy in preventing thrombus formation | High efficacy | High efficacy | High efficacy | High efficacy |
| Bleeding Model (e.g., tail transection) | Minimal increase in bleeding time at effective antithrombotic doses | Significant increase in bleeding time | Significant increase in bleeding time | Moderate increase in bleeding time | Moderate increase in bleeding time |
| Therapeutic Window | Wide | Narrow | Moderate | Moderate | Moderate |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of anticoagulant properties.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: This assay assesses the integrity of the intrinsic and common coagulation pathways.
Protocol:
-
Citrated platelet-poor plasma is incubated with a contact activator (e.g., silica, ellagic acid) and phospholipids (a partial thromboplastin).
-
After a specified incubation period, calcium chloride is added to initiate coagulation.
-
The time taken for a clot to form is measured.
-
For inhibitor studies, the compound of interest is pre-incubated with the plasma before the addition of reagents.
Prothrombin Time (PT) Assay
Principle: This assay evaluates the extrinsic and common pathways of coagulation.
Protocol:
-
Citrated platelet-poor plasma is incubated at 37°C.
-
A reagent containing tissue factor (thromboplastin) and calcium chloride is added to the plasma.
-
The time until clot formation is recorded.
-
For inhibitor studies, the compound is pre-incubated with the plasma.
Enzyme Inhibition Assays (e.g., FXIa IC50)
Principle: These assays measure the direct inhibitory activity of a compound against a specific coagulation enzyme.
Protocol:
-
The purified human enzyme (e.g., FXIa) is incubated with the test compound at various concentrations in a suitable buffer.
-
A chromogenic or fluorogenic substrate specific for the enzyme is added.
-
The rate of substrate cleavage is measured spectrophotometrically or fluorometrically.
-
The IC50 value is calculated from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the evaluation of a novel anticoagulant like this compound.
Figure 2. A generalized workflow for the preclinical development of a novel anticoagulant.
Conclusion and Future Directions
The development of FXIa inhibitors represents a significant advancement in the field of anticoagulation. Preclinical data for representative compounds like this compound suggest a promising therapeutic profile, characterized by potent antithrombotic efficacy with a potentially wider safety margin regarding bleeding risk compared to traditional anticoagulants.[5][6] This is attributed to the specific targeting of the intrinsic pathway, which is thought to play a more prominent role in pathological thrombosis than in physiological hemostasis.[3]
Further research and clinical trials are necessary to fully elucidate the efficacy and safety of FXIa inhibitors in various patient populations. Key areas of ongoing investigation include the development of specific reversal agents and the determination of optimal dosing regimens for different clinical indications. The continued exploration of this novel class of anticoagulants holds the promise of safer and more effective prevention and treatment of thromboembolic diseases.
References
- 1. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Efficacy of FXIa-IN-9 versus Direct Oral Anticoagulants (DOACs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of the novel Factor XIa (FXIa) inhibitor, FXIa-IN-9, with established Direct Oral Anticoagulants (DOACs), including the Factor Xa inhibitors apixaban and rivaroxaban, and the direct thrombin inhibitor dabigatran. This document synthesizes available preclinical data to offer an objective assessment of their antithrombotic potential and associated bleeding risk, supported by detailed experimental protocols and visual representations of their mechanisms and evaluation workflows.
Executive Summary
Factor XIa inhibitors are an emerging class of anticoagulants with the potential for a wider therapeutic window than current therapies. The central hypothesis for this drug class is the ability to dissociate antithrombotic efficacy from bleeding risk. This guide evaluates the preclinical data for a potent and selective small molecule FXIa inhibitor, this compound, in the context of widely used DOACs. While this compound demonstrates robust antithrombotic efficacy in a rabbit arteriovenous (AV) shunt model, specific preclinical data on its bleeding profile is not publicly available. Therefore, this guide incorporates bleeding data from other small molecule FXIa inhibitors, milvexian and BMS-962212, as surrogates to represent the safety profile of this class. The presented data suggests that FXIa inhibitors may offer a significant advantage by providing effective antithrombosis with a potentially lower bleeding risk compared to DOACs.
Data Presentation: Quantitative Comparison
The following tables summarize the available preclinical data for this compound and the selected DOACs.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | In Vitro Potency (Ki) | Selectivity Profile |
| This compound | Factor XIa | 0.17 nM (human)[1] | Highly selective for FXIa.[1] |
| Apixaban | Factor Xa | 0.08 nM (human) | Potent and selective inhibitor of Factor Xa. |
| Rivaroxaban | Factor Xa | 0.4 nM (human) | Potent and selective inhibitor of Factor Xa. |
| Dabigatran | Thrombin | 4.5 nM (human) | Potent and selective inhibitor of Thrombin. |
Table 2: Preclinical Antithrombotic Efficacy in Rabbit Thrombosis Models
| Compound | Model | Dose | Thrombus Weight Reduction (%) | Reference |
| This compound | AV Shunt | 1.7 mg/kg bolus + 2.0 mg/kg/h infusion | 36.5% | [1] |
| 8.5 mg/kg bolus + 10 mg/kg/h infusion | 62.2% | [1] | ||
| Apixaban | AV Shunt | 0.06 mg/kg bolus + 0.09 mg/kg/h infusion | 42.6% | [2] |
| 0.6 mg/kg bolus + 0.9 mg/kg/h infusion | 76.2% | [2] | ||
| Rivaroxaban | Venous Stasis | 1.3 mg/kg (oral, ED50) | ~50% | [3] |
| Dabigatran | Venous Thrombosis | 0.066 mg/kg (i.v., ED50) | ~50% | [4] |
Table 3: Preclinical Bleeding Risk
Disclaimer: Data for FXIa inhibitors are based on representative compounds of the same class (milvexian and BMS-962212) due to the lack of specific public data for this compound.
| Compound Class | Representative Compound(s) | Model | Dose | Bleeding Outcome | Reference |
| FXIa Inhibitor | Milvexian, BMS-962212 | Rabbit Cuticle Bleeding Time | Antithrombotic doses (up to 80% efficacy) | No significant increase in bleeding time | [1][2] |
| DOAC (FXa Inhibitor) | Apixaban | Rabbit Cuticle Bleeding Time | ED80 antithrombotic dose | ~20% increase in bleeding time | [5] |
| DOAC (FXa Inhibitor) | Rivaroxaban | Rabbit Ear Bleeding Model | Antithrombotic effective doses | No significant increase in bleeding time | [3] |
| DOAC (Direct Thrombin Inhibitor) | Dabigatran | Rat Tail Bleeding Model | Supratherapeutic doses | ~3-fold increase in bleeding time | [6] |
Experimental Protocols
Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This model is a widely accepted method for evaluating the efficacy of antithrombotic agents in a setting of contact activation-induced thrombosis.
-
Animal Preparation: Male New Zealand White rabbits are anesthetized. The carotid artery and jugular vein are isolated and cannulated.
-
Shunt Placement: An extracorporeal shunt, typically containing a thrombogenic surface like a silk thread or a series of stents, is placed between the carotid artery and the jugular vein.
-
Drug Administration: The test compound (e.g., this compound or a DOAC) or vehicle is administered intravenously, often as a bolus followed by a continuous infusion, prior to and during the period the shunt is open.
-
Thrombosis Induction and Measurement: Blood is allowed to circulate through the shunt for a defined period (e.g., 40-60 minutes). After this period, the shunt is removed, and the thrombus formed on the thrombogenic surface is carefully excised and weighed.
-
Data Analysis: The thrombus weight in the treated groups is compared to the vehicle control group to determine the percentage of thrombus inhibition.
Preclinical Bleeding Models
Rabbit Cuticle Bleeding Time:
-
Animal Preparation: Anesthetized rabbits are placed in a supine position.
-
Incision: A standardized incision is made in the cuticle of a toenail using a template device to ensure consistency in wound depth and length.
-
Bleeding Measurement: The time from the incision until the cessation of bleeding is recorded. Bleeding is monitored by gently blotting the blood drops with filter paper at regular intervals without disturbing the forming clot.
-
Drug Administration: The test compound is typically administered prior to the incision.
-
Data Analysis: The bleeding time in treated animals is compared to that in vehicle-treated controls.
Rodent Tail Transection Bleeding Model:
-
Animal Preparation: Anesthetized rats or mice are placed in a restraining device. The tail is warmed to promote vasodilation.
-
Transection: A small, standardized segment of the distal tail (e.g., 2-3 mm) is transected with a sharp blade.
-
Bleeding Measurement: The tail is immediately immersed in saline at 37°C. The duration of bleeding and/or the total blood loss (measured by hemoglobin content in the saline) is recorded over a set period.
-
Drug Administration: The test compound is administered prior to the tail transection.
-
Data Analysis: Bleeding time and/or blood loss in the treated groups are compared to the vehicle control group.
Mandatory Visualizations
Caption: Coagulation cascade and targets of FXIa inhibitors and DOACs.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [jnj.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Antithrombotic Potential of FXIa Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for safer and more effective anticoagulants is a paramount objective. Factor XIa (FXIa) has emerged as a promising target, offering the potential for potent antithrombotic efficacy with a reduced risk of bleeding compared to traditional therapies. This guide provides a comparative overview of the in vivo validation of FXIa inhibitors, with a focus on experimental data and methodologies. As specific data for a compound designated "FXIa-IN-9" is not publicly available, this guide will focus on the broader class of FXIa inhibitors, using data from representative molecules to illustrate the key benchmarks and experimental approaches used in their in vivo evaluation.
The Promise of FXIa Inhibition: A Safer Anticoagulant Strategy
The intrinsic pathway of the coagulation cascade, where FXIa plays a crucial role, is thought to be more involved in pathological thrombosis than in normal hemostasis.[1][2][3] This provides a strong rationale for the development of FXIa inhibitors as anticoagulants that can prevent thrombosis with a potentially wider therapeutic window and a lower bleeding risk than direct oral anticoagulants (DOACs) that target Factor Xa or thrombin.[2][3] Clinical and preclinical studies have shown that deficiency or inhibition of FXI/FXIa is associated with a reduced risk of thromboembolic events.[4][5]
In Vivo Validation of Antithrombotic Efficacy and Safety
The in vivo assessment of novel antithrombotic agents is critical to understanding their therapeutic potential. A variety of well-established animal models are employed to evaluate both the efficacy in preventing thrombosis and the potential for bleeding complications.[6][7][8][9]
Key Experimental Protocols:
A cornerstone of in vivo antithrombotic drug development is the use of robust and reproducible animal models. Below are detailed methodologies for commonly employed experiments.
1. Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model:
This widely used model mimics endothelial injury-induced thrombosis.
-
Objective: To assess the ability of an antithrombotic agent to prevent the formation of an occlusive thrombus in an artery following chemical injury.
-
Methodology:
-
Animal species (commonly mice or rats) are anesthetized.
-
The carotid artery is surgically exposed and isolated.
-
A filter paper saturated with a specific concentration of FeCl₃ (e.g., 5-10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3-5 minutes) to induce endothelial injury.
-
The filter paper is removed, and blood flow is monitored using a Doppler flow probe.
-
The time to vessel occlusion (cessation of blood flow) is recorded. The investigational compound or vehicle is typically administered prior to the injury.
-
-
Endpoints: Time to occlusion, thrombus weight (if the thrombus is excised and weighed).
2. Arteriovenous (AV) Shunt Thrombosis Model:
This model evaluates thrombosis formation in an extracorporeal circuit, often used in larger animal species like rabbits.
-
Objective: To quantify the formation of a thrombus on a foreign surface under controlled blood flow conditions.
-
Methodology:
-
Anesthetized rabbits are used.
-
An extracorporeal shunt, typically composed of silicone tubing containing a thrombogenic surface (e.g., a silk thread), is inserted between an artery (e.g., carotid) and a vein (e.g., jugular).
-
Blood is allowed to circulate through the shunt for a specified duration (e.g., 15-40 minutes).
-
The investigational compound or vehicle is administered, often as an intravenous bolus followed by a continuous infusion.
-
After the circulation period, the shunt is removed, and the thrombus formed on the silk thread is carefully excised and weighed.
-
-
Endpoints: Thrombus weight.
3. Tail Bleeding Time Assay:
This is a fundamental safety assay to assess the impact of an anticoagulant on primary hemostasis.
-
Objective: To measure the time it takes for bleeding to stop after a standardized injury to the tail.
-
Methodology:
-
Mice or rats are anesthetized or restrained.
-
A small, standardized segment of the distal tail is amputated (e.g., 3-5 mm).
-
The tail is immediately immersed in warm saline (37°C), and the time until bleeding cessation for a defined period (e.g., 30 seconds) is recorded.
-
A cutoff time (e.g., 10-30 minutes) is typically set, beyond which the animal is considered to have a significant bleeding tendency.
-
-
Endpoints: Bleeding time in minutes.
Comparative Data of FXIa Inhibitors vs. Other Anticoagulants
The following tables summarize representative data from preclinical studies, comparing the effects of FXIa inhibitors with other classes of anticoagulants.
| Compound Class | Thrombosis Model | Dose | Thrombus Weight Reduction (%) | Bleeding Time Increase (fold) | aPTT Prolongation (fold) |
| FXIa Inhibitor (e.g., Milvexian) | Rabbit AV Shunt | 1.0 + 0.67 mg/kg bolus + mg/kg/h infusion | 51.6 ± 6.8 | Minimal | 2.23 |
| FXa Inhibitor (e.g., Apixaban) | Rabbit Venous Thrombosis | Not specified for 80% reduction | ~80 | 1.13 ± 0.02 | Not specified |
| Direct Thrombin Inhibitor (e.g., Dabigatran) | Rabbit Venous Thrombosis | Not specified for 80% reduction | ~80 | 4.4 ± 0.4 | Not specified |
Data is compiled from representative studies and is intended for comparative illustration.[4] aPTT: activated partial thromboplastin time.
Visualizing the Mechanism and Experimental Process
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: The intrinsic, extrinsic, and common pathways of the coagulation cascade.
References
- 1. A Systematic Review of Factor XI/XIa Inhibitors Versus Direct Oral Anticoagulants in Patients with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. ashpublications.org [ashpublications.org]
- 4. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vivo or Ex Vivo Models for Testing Thrombosis and Hemostasis | Semantic Scholar [semanticscholar.org]
- 8. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of FXIa Inhibition: A Comparative Guide to the Mechanism of Action of Novel Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Factor XIa (FXIa) inhibitors, with a focus on the mechanistic class of small-molecule inhibitors. Due to the lack of publicly available data for a compound specifically designated "FXIa-IN-9," this guide will utilize data from representative potent and selective small-molecule FXIa inhibitors as a surrogate for comparative analysis against other FXIa-targeting alternatives. The information presented is supported by experimental data from preclinical and clinical studies.
Introduction to Factor XIa Inhibition
Factor XIa is a serine protease that plays a crucial role in the amplification phase of the coagulation cascade. Inhibition of FXIa is a promising antithrombotic strategy with the potential for a wider therapeutic window compared to traditional anticoagulants. The rationale is that FXIa is more critical for pathologic thrombus formation than for normal hemostasis, suggesting that its inhibition could reduce the risk of thrombosis with a lower propensity for bleeding.
Mechanism of Action of Small-Molecule FXIa Inhibitors
Small-molecule FXIa inhibitors, such as asundexian and milvexian, are orally bioavailable compounds that directly and reversibly bind to the active site of the FXIa enzyme. This competitive inhibition prevents FXIa from activating its downstream substrate, Factor IX, thereby attenuating the propagation of the coagulation cascade and subsequent thrombin generation.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of representative small-molecule FXIa inhibitors and their alternatives.
Table 1: In Vitro Potency and Selectivity
| Compound/Molecule | Type | Target | K_i_ (nM) | IC_50_ (nM) | aPTT Prolongation (EC_1.5x_ or EC_2x_) |
| Asundexian | Small Molecule | FXIa | ~1.0 | 1.0 (human FXIa in buffer) | EC_1.5x_ = 0.61 µM (human plasma) |
| Milvexian | Small Molecule | FXIa | 0.11 (human FXIa) | - | EC_1.5x_ = 0.50 µM |
| Abelacimab | Monoclonal Antibody | FXI/FXIa | - | - | Profound and sustained prolongation |
| Osocimab | Monoclonal Antibody | FXIa | - | 16 (inhibition of FXIa-mediated FIX activation) | Dose-dependent increase |
Table 2: In Vivo Antithrombotic Efficacy in Rabbit Thrombosis Models
| Compound/Molecule | Model | Dosing Regimen (Intravenous) | Thrombus Weight Reduction (%) | Reference |
| Asundexian | FeCl₂-induced venous thrombosis | 0.6 mg/kg | 25 | |
| 2 mg/kg | 74 | |||
| 6 mg/kg | 90 | |||
| Milvexian | Arteriovenous shunt (venous thrombosis) | 0.25 + 0.17 mg/kg + mg/kg/h | 34.3 | |
| 1.0 + 0.67 mg/kg + mg/kg/h | 51.6 | |||
| 4.0 + 2.68 mg/kg + mg/kg/h | 66.9 | |||
| Abelacimab | Not directly comparable in the same preclinical models in the provided results. Clinical data shows an 80% reduction in VTE post-knee surgery vs. enoxaparin. | - | - | |
| Osocimab | Not directly comparable in the same preclinical models in the provided results. Clinical data shows effective thromboprophylaxis in patients undergoing knee arthroplasty. | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
FXIa Enzyme Inhibition Assay (Chromogenic)
Objective: To determine the in vitro potency (IC_50_) of a test compound against purified human Factor XIa.
Principle: The assay measures the ability of FXIa to cleave a specific chromogenic substrate, resulting in the release of a colored product (p-nitroaniline), which is quantified spectrophotometrically at 405 nm. The inhibitory effect of a compound is determined by the reduction in color development.
Materials:
-
Purified human Factor XIa
-
FXIa chromogenic substrate (e.g., S-2366)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and BSA)
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add a fixed concentration of purified human FXIa to each well containing the test compound and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FXIa chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a specified duration (e.g., 10 minutes).
-
The rate of the reaction (change in absorbance per unit time) is calculated for each compound concentration.
-
The IC_50_ value, the concentration of the inhibitor that causes 50% inhibition of the FXIa activity, is determined by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a four-parameter logistic equation.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the in vitro anticoagulant effect of a test compound on the intrinsic and common pathways of coagulation in plasma.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica) and calcium. FXIa inhibitors are expected to prolong the aPTT.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution
-
Test compound
-
Coagulometer
Procedure:
-
Prepare a series of dilutions of the test compound in a suitable solvent.
-
Add the test compound dilutions to aliquots of citrated human plasma and incubate for a specified time at 37°C.
-
Add the aPTT reagent to the plasma-compound mixture and incubate for a defined period (e.g., 3-5 minutes) at 37°C to activate the contact pathway.
-
Initiate clotting by adding a pre-warmed CaCl₂ solution.
-
The coagulometer detects the formation of a fibrin clot and records the clotting time in seconds.
-
The concentration of the test compound that doubles the baseline clotting time (EC_2x_) is determined.
Rabbit Model of Ferric Chloride (FeCl₂)-Induced Venous Thrombosis
Objective: To evaluate the in vivo antithrombotic efficacy of a test compound in a venous thrombosis model.
Principle: Topical application of ferric chloride to a vein induces endothelial injury and subsequent thrombus formation. The efficacy of an antithrombotic agent is assessed by the reduction in thrombus weight compared to a vehicle-treated control group.
Animals:
-
Male New Zealand White rabbits
Procedure:
-
Anesthetize the rabbits according to an approved protocol.
-
Isolate a segment of the jugular vein.
-
Administer the test compound or vehicle via an appropriate route (e.g., intravenous bolus followed by continuous infusion).
-
Apply a filter paper saturated with a ferric chloride solution (e.g., 10%) to the adventitial surface of the isolated vein segment for a defined period (e.g., 10 minutes) to induce injury.
-
Allow blood flow to continue for a specified duration (e.g., 30 minutes) for thrombus formation.
-
Excise the thrombosed vein segment.
-
Isolate and weigh the formed thrombus.
-
Compare the mean thrombus weight in the treated groups to the vehicle control group to determine the percentage of thrombus inhibition.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the mechanism of action of FXIa inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
